molecular formula C23H27F2N3O4 B15541063 CDK2 degrader 1

CDK2 degrader 1

Cat. No.: B15541063
M. Wt: 447.5 g/mol
InChI Key: KUTYUVCSHRYCRH-QYCFJQJSSA-N
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Description

CDK2 degrader 1 is a useful research compound. Its molecular formula is C23H27F2N3O4 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H27F2N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]methyl N-[1-[4-(2,6-dioxopiperidin-3-yl)-3,5-difluorophenyl]azetidin-3-yl]carbamate

InChI

InChI=1S/C23H27F2N3O4/c24-18-7-16(8-19(25)21(18)17-3-4-20(29)27-22(17)30)28-9-15(10-28)26-23(31)32-11-14-6-12-1-2-13(14)5-12/h7-8,12-15,17H,1-6,9-11H2,(H,26,31)(H,27,29,30)/t12-,13+,14-,17?/m0/s1

InChI Key

KUTYUVCSHRYCRH-QYCFJQJSSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of CDK2 Degrader 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. Targeted protein degradation has emerged as a powerful strategy to eliminate pathogenic proteins. This technical guide provides an in-depth exploration of the mechanism of action of CDK2 degrader 1, a selective molecular glue degrader. We will delve into its molecular interactions, downstream cellular consequences, and the experimental methodologies used for its characterization.

Introduction to CDK2 and Targeted Protein Degradation

CDK2, a serine/threonine kinase, forms active complexes with cyclin E and cyclin A to phosphorylate key substrates, most notably the retinoblastoma protein (Rb).[1][2] Phosphorylation of Rb by CDK2/cyclin complexes leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry.[3][4] Amplification of the CCNE1 gene, which encodes cyclin E, is a common oncogenic driver, leading to CDK2 hyperactivity and uncontrolled cell proliferation.[5][6]

Targeted protein degradation utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins. This is often achieved through heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glues. These molecules bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[7]

The Molecular Mechanism of this compound

This compound is characterized as a selective CDK2 molecular glue degrader.[8][9] Unlike typical PROTACs that have distinct warheads for the target and the E3 ligase connected by a linker, molecular glues induce a novel protein-protein interaction between the target and the E3 ligase.

The mechanism of action of this compound involves the following key steps:

  • Binding to Cereblon (CRBN): this compound first binds to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 (CRL4) E3 ubiquitin ligase complex.[8][9]

  • Ternary Complex Formation: The binding of this compound to CRBN creates a new surface that promotes the recruitment and binding of CDK2, forming a stable ternary complex (CRBN-CDK2 degrader 1-CDK2).[6][10]

  • Ubiquitination of CDK2: Within this ternary complex, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of CDK2.[7][8]

  • Proteasomal Degradation: The polyubiquitinated CDK2 is then recognized and degraded by the 26S proteasome, leading to a reduction in total CDK2 protein levels.[6][8]

This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple CDK2 molecules.[7]

Quantitative Efficacy and Selectivity

The potency and selectivity of this compound have been characterized using various in vitro assays. The following table summarizes key quantitative data for representative CDK2 degraders, which may be referred to as "this compound" in different contexts.

ParameterValueCell Line/Assay ConditionReference
Dmax (CDK2) > 80%Not specified[8][9]
Ki (CRBN) > 1 µMNot specified[8][9]
DC50 < 10 nMTOV21G cells[11]
Dmax > 90%TOV21G cells[11]
IC50 (CDK2-cyclin E1) 1.7 nMBiochemical kinase assay[11]
Selectivity (vs. CDK1) > 1,000-foldNot specified[11]
IC50 (pRb inhibition) 100-500 nMOVCAR3 cells[12]

Dmax: Maximum degradation; Ki: Inhibition constant; DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.

Cellular Consequences of CDK2 Degradation

The degradation of CDK2 by this compound has profound effects on cell cycle progression and proliferation, particularly in cancer cells dependent on CDK2 activity.

  • Inhibition of Rb-E2F Pathway: By depleting CDK2, the phosphorylation of Rb is significantly reduced. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase genes.[11]

  • G1 Cell Cycle Arrest: The block in E2F-mediated transcription prevents cells from transitioning from the G1 to the S phase of the cell cycle, leading to G1 arrest.[8][13]

  • Anti-proliferative Activity: The sustained cell cycle arrest ultimately inhibits the proliferation of cancer cells. This effect is particularly pronounced in cancer cell lines with CCNE1 amplification.[5][6][11]

  • Co-degradation of Cyclin E1: Interestingly, some CDK2 degraders have been shown to co-degrade cyclin E1, further disrupting the CDK2/cyclin E1 complex and enhancing the anti-proliferative effect.[11][14]

Signaling Pathways and Experimental Workflows

Signaling Pathway of CDK2 and its Inhibition by this compound

The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by this compound.

CDK2_Signaling_Pathway cluster_degradation Degradation Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F Releases CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene Activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CyclinE Cyclin E CyclinE_Gene->CyclinE CDK2_CyclinE CDK2 / Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE G1_S_Transition G1/S Phase Transition Proteasome Proteasome CDK2->Proteasome Degraded by CDK2_CyclinE->pRb_E2F Hyper-phosphorylates S_Phase_Genes->G1_S_Transition Degrader This compound Degrader->CDK2 Recruits Degrader->CDK2 Degrades CRBN CRBN E3 Ligase Degrader->CRBN Binds CRBN->CDK2 Ub Ubiquitination CRBN->Ub Ub->CDK2 Poly-ubiquitinates

Diagram 1: CDK2 Signaling Pathway and Mechanism of this compound.
Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow to characterize a novel CDK2 degrader.

Experimental_Workflow Start Start: Synthesize CDK2 Degrader Candidate Biochem_Assay Biochemical Assays (e.g., Kinase Inhibition, CRBN Binding) Start->Biochem_Assay Western_Blot Western Blot for CDK2 Degradation (Dose- and Time-response) Biochem_Assay->Western_Blot Confirm On-Target Activity Proteomics Mass Spectrometry-based Proteomics (Selectivity Profiling) Western_Blot->Proteomics Assess Selectivity Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) Western_Blot->Cell_Viability Determine Cellular Potency Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Investigate Mechanism Ternary_Complex Ternary Complex Formation Assays (e.g., Co-IP, TR-FRET) Cell_Cycle->Ternary_Complex Confirm MOA In_Vivo In Vivo Xenograft Studies (Tumor Growth Inhibition) Ternary_Complex->In_Vivo Evaluate In Vivo Efficacy End End: Candidate Validation In_Vivo->End

Diagram 2: Experimental Workflow for Characterizing CDK2 Degraders.

Detailed Experimental Protocols

Western Blot for CDK2 Degradation

Objective: To determine the dose- and time-dependent degradation of CDK2 in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR3, TOV21G) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CDK2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control. Calculate the percentage of CDK2 remaining relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of CDK2 degradation on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the formation of the CRBN-CDK2 degrader 1-CDK2 ternary complex.

Methodology:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against CRBN or CDK2 overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by western blotting using antibodies against CDK2 and CRBN to detect the co-immunoprecipitated proteins.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by CDK2 hyperactivity. Its mechanism as a molecular glue that co-opts the CRL4-CRBN E3 ligase to induce the selective degradation of CDK2 offers a distinct advantage over traditional kinase inhibitors. The downstream consequences of CDK2 depletion, including Rb pathway inhibition and G1 cell cycle arrest, lead to potent anti-proliferative effects. The experimental protocols outlined in this guide provide a framework for the robust characterization of this and other novel protein degraders, facilitating their continued development as next-generation cancer therapeutics.

References

The Advent of Selective CDK2 Degradation: A Technical Overview of a Novel Molecular Glue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – December 2, 2025 – The landscape of targeted cancer therapy is being redefined by the emergence of molecular glue degraders, a novel class of small molecules that hijack the cell's natural protein disposal machinery to eliminate disease-driving proteins. This technical guide delves into the core science behind a selective CDK2 molecular glue degrader, herein referred to as CDK2 Degrader 1, a promising therapeutic agent for various cancers. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the degrader's mechanism, quantitative performance, and the experimental protocols used for its characterization.

Introduction: Targeting CDK2 in Cancer

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of CDK2 activity, often through the overexpression of its binding partner Cyclin E, is a hallmark of numerous cancers and has been implicated in resistance to current therapies, such as CDK4/6 inhibitors.[2][3] While traditional small molecule inhibitors have been developed to target the ATP-binding site of CDK2, achieving high selectivity has been challenging due to the conserved nature of the kinase domain across the CDK family.[2] Molecular glue degraders offer a paradigm shift, moving beyond simple inhibition to the complete elimination of the CDK2 protein, promising enhanced selectivity and a more durable therapeutic response.[4]

Mechanism of Action: A Tripartite Alliance for Degradation

This compound operates as a selective molecular glue, inducing the proximity of CDK2 to the E3 ubiquitin ligase Cereblon (CRBN).[5] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of CDK2 and its subsequent recognition and degradation by the proteasome.[5][6] This event-driven pharmacology is distinct from the occupancy-driven mechanism of traditional inhibitors and can lead to a sub-stoichiometric, catalytic mode of action.[7]

Mechanism_of_Action Mechanism of Action of this compound cluster_0 Cellular Environment CDK2 CDK2 (Target Protein) Ternary_Complex CDK2-Degrader-CRBN Ternary Complex CDK2->Ternary_Complex Binds Degrader This compound (Molecular Glue) Degrader->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Proteasome Proteasome Degraded_CDK2 Degraded CDK2 (Peptide Fragments) Proteasome->Degraded_CDK2 Degrades Ub Ubiquitin Ub->Ternary_Complex Ubiquitinated_CDK2 Polyubiquitinated CDK2 Ternary_Complex->Ubiquitinated_CDK2 Polyubiquitination Ubiquitinated_CDK2->Proteasome Targeted for Degradation HiBiT_Assay_Workflow HiBiT Assay for Protein Degradation Workflow Start Start: CRISPR-edited cells expressing HiBiT-tagged CDK2 Plating Plate cells in 96-well plates Start->Plating Treatment Treat cells with This compound (dose-response) Plating->Treatment Incubation Incubate for desired time points (e.g., 24h) Treatment->Incubation Lysis Add Nano-Glo® HiBiT Lytic Detection Reagent Incubation->Lysis Measurement Measure luminescence (proportional to CDK2 levels) Lysis->Measurement Analysis Calculate DC50 and Dmax Measurement->Analysis End End Analysis->End Ubiquitination_Assay_Workflow In Vitro Ubiquitination Assay Workflow Start Start: Prepare reaction mix Components Combine: E1, E2, E3 (CRBN complex), CDK2, Ubiquitin, ATP Start->Components Add_Degrader Add this compound (or DMSO control) Components->Add_Degrader Incubate Incubate at 37°C Add_Degrader->Incubate Stop_Reaction Stop reaction with SDS-PAGE sample buffer Incubate->Stop_Reaction Western_Blot Analyze by Western Blot (Anti-CDK2 or Anti-Ubiquitin) Stop_Reaction->Western_Blot Detect_Smear Detect high molecular weight smear (polyubiquitination) Western_Blot->Detect_Smear End End Detect_Smear->End CDK2_Signaling_Pathway CDK2 Signaling in Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates E2F_release E2F E2F pRb->E2F Inhibits pRb->E2F_release CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->pRb Hyperphosphorylates DNA_Synthesis DNA Synthesis CDK2->DNA_Synthesis Promotes Degrader This compound Degrader->CDK2 Causes Degradation E2F_release->E2F Releases

References

The Role of Cereblon in CDK2 Degrader Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. This guide provides an in-depth technical overview of the critical role of Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, in the activity of Cyclin-Dependent Kinase 2 (CDK2) degraders. Understanding the intricate molecular interactions and cellular processes governing CRBN-mediated CDK2 degradation is paramount for the rational design and optimization of this promising class of therapeutics.

Core Mechanism: The PROTAC-Induced Ternary Complex

CRBN-based CDK2 degraders are engineered molecules composed of three key components: a ligand that binds to CDK2, a ligand that recruits the CRBN E3 ligase, and a linker connecting the two. The fundamental mechanism of action relies on the formation of a ternary complex between the CDK2 target protein, the degrader molecule, and CRBN.[1][2] This induced proximity brings the E3 ligase machinery into close contact with CDK2, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of CDK2.[3] The resulting polyubiquitinated CDK2 is then recognized and degraded by the 26S proteasome.[4][5]

The stability and conformation of this ternary complex are critical determinants of degradation efficiency. Factors such as the length and composition of the linker, as well as the specific binding interfaces between the degrader, CDK2, and CRBN, all play a crucial role in productive ubiquitination.[3]

Quantitative Analysis of CRBN-Based CDK2 Degrader Activity

The efficacy of CDK2 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes publicly available data for several prominent CRBN-based CDK2 degraders.

DegraderTarget LigandCRBN LigandDC50DmaxCell Line(s)Selectivity HighlightsCitation(s)
TL12-186 Pan-kinase inhibitor (TAE684 derivative)PomalidomideCDK2: Not explicitly stated as DC50, but potent degradation observed>90% for many kinasesMOLM-14, MOLT-4, HEK293Multi-kinase degrader, degrades 16 CDKs including CDK2[6]
PROTAC-8 AZD5438Not specified (CRBN-based)~100 nMPartial degradationHEI-OC1Selective for CDK2 over CDK1, CDK5, CDK7, and CDK9[7]
FN-POM FN-1501PomalidomideDose-dependent degradation observedNot explicitly statedMB157, T47D, 1222Preferentially degrades CDK2 and Cyclin E over CDK4 and Cyclin D1[2]
TMX-2172 TMX-3010ThalidomideCDK2 degradation at 250 nMNot explicitly statedJurkat, OVCAR8Selective for CDK2 and CDK5 over CDK1, CDK4, CDK6, CDK7, and CDK9[8]
Compound I-2 Not specifiedNot specified (CRBN-based)<100 nM>75%MKN1Not specified[9]
(R)-CDK2 degrader 6 Not specified (molecular glue)Not specified27.0 nM (24h)Not specifiedNot specifiedSelective CDK2 molecular glue degrader[10]
CDK2 degrader 7 Not specifiedNot specified13 nM (MKN1), 17 nM (TOV21G)Not specifiedMKN1, TOV21GOrally active CDK2 degrader[10]
PROTAC FLT3/CDKs degrader-1 (C3) Not specifiedNot specified18.73 nM (CDK2)Not specifiedNot specifiedDegrader of CDKs and FLT3[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for characterizing CDK2 degraders.

Signaling Pathway of CRBN-Mediated CDK2 Degradation

CRBN_CDK2_Degradation_Pathway cluster_Cell Cellular Environment cluster_PROTAC cluster_Ubiquitination cluster_Degradation CDK2 CDK2 Ternary_Complex Ternary Complex (CDK2-PROTAC-CRBN) CDK2->Ternary_Complex PROTAC CDK2 Degrader PROTAC->Ternary_Complex CRBN_Complex CRL4-CRBN E3 Ligase (CRBN, DDB1, CUL4A, RBX1) CRBN_Complex->Ternary_Complex PolyUb_CDK2 Polyubiquitinated CDK2 Ternary_Complex->PolyUb_CDK2 Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP E2->Ternary_Complex Ub Proteasome 26S Proteasome PolyUb_CDK2->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow cluster_Workflow Characterization of CDK2 Degraders Start Synthesize/Obtain CDK2 Degrader Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET) Start->Ternary_Complex_Assay Ubiquitination_Assay In Vitro/Cellular Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (e.g., HiBiT, Western Blot) Ubiquitination_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, Kinetics) Degradation_Assay->Data_Analysis Phenotypic_Assay Downstream Phenotypic Assays (e.g., Cell Cycle Analysis) Data_Analysis->Phenotypic_Assay Conclusion Lead Optimization/ Mechanism of Action Confirmed Data_Analysis->Conclusion Phenotypic_Assay->Conclusion

References

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Development of CDK2 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Inhibition - The Rationale for Degrading CDK2

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly in the G1/S phase transition.[1][2] Its aberrant activity, often driven by the overexpression of its binding partner Cyclin E, is a hallmark of numerous cancers, making it a compelling therapeutic target.[3][4] For years, the focus has been on developing small molecule inhibitors to block the catalytic activity of CDK2. However, achieving high selectivity for CDK2 over other highly homologous CDKs, such as CDK1, has proven to be a significant challenge, often leading to off-target effects and dose-limiting toxicities in clinical settings.[3][5]

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that offers a distinct and potentially more advantageous approach. Instead of merely inhibiting the target protein, TPD co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate the target protein entirely.[5][6] This is achieved through bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), and more recently, molecular glues.[5][6] This technical guide provides an in-depth exploration of the discovery and development of CDK2 degraders, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

The Molecular Architecture of CDK2 Degraders

CDK2 degraders primarily fall into two categories: PROTACs and molecular glues. While both ultimately lead to the proteasomal degradation of CDK2, their mechanisms of action and discovery strategies differ significantly.

PROTACs: A Bridge to Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (CDK2), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] This tripartite structure forms a ternary complex between CDK2 and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to a lysine (B10760008) residue on the surface of CDK2.[7] The polyubiquitinated CDK2 is then recognized and degraded by the 26S proteasome.[8]

The choice of E3 ligase is a critical design consideration in PROTAC development. The two most commonly utilized E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[9]

  • Cereblon (CRBN): CRBN ligands, such as derivatives of thalidomide, lenalidomide, and pomalidomide, are widely used in PROTAC design.[9] CRBN-based PROTACs have shown significant promise, with many entering clinical trials.[10]

  • Von Hippel-Lindau (VHL): VHL ligands are also extensively employed in PROTAC development. The choice between CRBN and VHL can influence the degradation efficiency, selectivity, and pharmacokinetic properties of the resulting PROTAC.[7]

Molecular Glues: Reshaping Protein Surfaces for Degradation

Molecular glues are small molecules that induce or stabilize a novel protein-protein interaction, in this case, between CDK2 and an E3 ligase, typically CRBN.[5][6] Unlike PROTACs, which have distinct ligands for the target and the E3 ligase, molecular glues create a new binding interface on the surface of either the E3 ligase or the target protein, turning the target into a "neo-substrate" for the ligase.[5] The discovery of molecular glues has often been serendipitous, but rational design strategies are now emerging.[8][11]

Quantitative Comparison of CDK2 Degraders

The following table summarizes key quantitative data for selected CDK2 degraders, providing a comparative overview of their potency and efficacy.

Degrader Name/IDTypeE3 LigaseTarget(s)DC50 (nM)Dmax (%)Cell Line(s)Reference(s)
PROTAC-8 PROTACVHLCDK2~100~50HEI-OC1[7]
Compound F3 PROTACCRBNCDK2, CDK962 (CDK2), 33 (CDK9)Not ReportedPC-3[12]
TMX-2172 PROTACCRBNCDK2, CDK5Not Reported>50OVCAR8[13]
CDK2 degrader 2 PROTACCRBNCDK2<100Not ReportedMKN1[14]
Degrader 37 PROTACNot SpecifiedCDK2Not Reported>90HCC1569[15][16]
MRT-51443 Molecular GlueCRBNCDK2Not Reported>80Kelly[17]

DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CDK2 function and degradation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the CDK2 signaling pathway, the mechanism of action of PROTACs, and a typical experimental workflow for evaluating CDK2 degraders.

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

PROTAC_Mechanism cluster_protac PROTAC Action PROTAC PROTAC Ternary Complex CDK2-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary Complex CDK2 CDK2 CDK2->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Poly-ubiquitinated CDK2 Poly-ubiquitinated CDK2 Ternary Complex->Poly-ubiquitinated CDK2 Ubiquitin Ubiquitin Ubiquitin->Poly-ubiquitinated CDK2 Poly-ubiquitination 26S Proteasome 26S Proteasome Poly-ubiquitinated CDK2->26S Proteasome Recognition 26S Proteasome->PROTAC Recycled 26S Proteasome->E3 Ligase Recycled 26S Proteasome->Ubiquitin Recycled Degraded Peptides Degraded Peptides 26S Proteasome->Degraded Peptides Degradation Experimental_Workflow cluster_workflow CDK2 Degrader Evaluation Workflow Start Start Synthesis Synthesis of CDK2 Degrader Start->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization In_Vitro_Assays In Vitro Assays Characterization->In_Vitro_Assays Degradation_Assay Western Blot for CDK2 Degradation (DC50, Dmax) In_Vitro_Assays->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTS) (IC50) In_Vitro_Assays->Viability_Assay Ternary_Complex_Assay Co-Immunoprecipitation for Ternary Complex Formation In_Vitro_Assays->Ternary_Complex_Assay Ubiquitination_Assay In Vitro/In Cellulo Ubiquitination Assay In_Vitro_Assays->Ubiquitination_Assay In_Vivo_Studies In Vivo Studies Degradation_Assay->In_Vivo_Studies Viability_Assay->In_Vivo_Studies PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Studies->PK_PD Efficacy Tumor Xenograft Model Efficacy In_Vivo_Studies->Efficacy End End Efficacy->End

References

The Rise of CDK2 Degraders: A Technical Guide for CCNE1-Amplified Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The amplification of the CCNE1 gene, encoding Cyclin E1, is a significant driver of tumorigenesis and therapeutic resistance in a variety of cancers, including ovarian, breast, and gastric cancers. This genetic aberration leads to the hyperactivation of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle. Consequently, targeting CDK2 has emerged as a promising therapeutic strategy for these difficult-to-treat malignancies. This technical guide provides an in-depth overview of a novel class of therapeutics, CDK2 degraders, with a focus on their application in CCNE1-amplified cancer research. We will delve into their mechanism of action, present key preclinical data, and provide detailed experimental protocols for their evaluation.

Introduction: The Challenge of CCNE1 Amplification and the Promise of CDK2 Degradation

Cyclin E1, in complex with CDK2, phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication.[1][2] In cancers with CCNE1 amplification, the overexpression of Cyclin E1 leads to constitutive CDK2 activation, uncontrolled cell proliferation, and genomic instability.[3] Furthermore, CCNE1 amplification has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a standard of care in HR+/HER2- breast cancer.[1]

Traditional small molecule inhibitors of CDK2 have faced challenges in achieving high selectivity due to the conserved nature of the ATP-binding pocket among cyclin-dependent kinases.[1] A novel and promising alternative is the use of targeted protein degraders. These molecules, which include molecular glues and proteolysis-targeting chimeras (PROTACs), harness the cell's own ubiquitin-proteasome system to selectively eliminate the target protein.[1][4] This approach offers the potential for greater potency and selectivity compared to traditional inhibitors.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

CDK2 degraders are designed to induce the proximity of CDK2 to an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][4] This induced proximity leads to the polyubiquitination of CDK2, marking it for degradation by the 26S proteasome. The result is the selective removal of CDK2 from the cell, leading to a cascade of downstream effects.

Signaling Pathway of CDK2 Degradation

The following diagram illustrates the mechanism of action of a CRBN-based CDK2 molecular glue degrader.

cluster_0 Cellular Environment cluster_1 Ubiquitination and Degradation CDK2 CDK2 Ternary Ternary Complex (CDK2-Degrader-CRBN) CDK2->Ternary Degrader CDK2 Degrader 1 (Molecular Glue) Degrader->Ternary CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Ub Ubiquitin (Ub) PolyUb_CDK2 Polyubiquitinated CDK2 Ternary->PolyUb_CDK2 Ub->PolyUb_CDK2 Polyubiquitination Proteasome 26S Proteasome AminoAcids Amino Acids Proteasome->AminoAcids Peptide Fragments PolyUb_CDK2->Proteasome Degradation

Mechanism of Action of a CDK2 Molecular Glue Degrader.
Downstream Cellular Consequences

The degradation of CDK2 leads to a series of events that collectively inhibit the proliferation of CCNE1-amplified cancer cells:

  • Inhibition of Rb Phosphorylation: With the depletion of CDK2, the phosphorylation of Rb is significantly reduced.[1][5]

  • G1/S Cell Cycle Arrest: The hypophosphorylated Rb remains bound to E2F transcription factors, preventing the expression of genes required for S-phase entry and leading to a robust G1/S cell cycle arrest.[1][3]

  • Anti-proliferative Effects: The sustained cell cycle arrest ultimately results in a potent inhibition of cancer cell proliferation.[1][5]

  • Induction of Senescence: In some contexts, the prolonged cell cycle arrest can lead to the induction of cellular senescence.[2]

The following diagram illustrates the downstream effects of CDK2 degradation in CCNE1-amplified cancer cells.

cluster_pathway CDK2 Signaling Pathway in CCNE1-Amplified Cancer cluster_intervention Intervention with this compound CCNE1_amp CCNE1 Amplification CyclinE High Cyclin E1 CCNE1_amp->CyclinE CDK2_active Hyperactive CDK2/Cyclin E1 Complex CyclinE->CDK2_active pRb Phosphorylated Rb (pRb) CDK2_active->pRb Phosphorylation CDK2_degradation CDK2 Degradation CDK2_active->CDK2_degradation Leads to E2F E2F Release pRb->E2F G1S_trans G1/S Phase Transition E2F->G1S_trans Drives Proliferation Uncontrolled Cell Proliferation G1S_trans->Proliferation CDK2_degrader This compound CDK2_degrader->CDK2_active Targets Rb_hypo Hypophosphorylated Rb CDK2_degradation->Rb_hypo Results in G1S_arrest G1/S Arrest Rb_hypo->G1S_arrest Causes Apoptosis_Senescence Apoptosis/ Senescence G1S_arrest->Apoptosis_Senescence

Downstream Effects of CDK2 Degradation.

Preclinical Data Summary

Preclinical studies have demonstrated the potent and selective activity of CDK2 degraders in CCNE1-amplified cancer models. While specific data for a single "this compound" is compiled from multiple sources for this guide, the trends are consistent across several reported molecules.

In Vitro Efficacy

The following tables summarize the in vitro activity of representative CDK2 degraders in CCNE1-amplified and non-amplified cancer cell lines.

Table 1: In Vitro Degradation of CDK2

CompoundCell LineCCNE1 StatusDC50 (nM)Dmax (%)Assay
CDK2 Degrader (Representative) MKN1Amplified13>90HiBiT Assay
OVCAR3AmplifiedData not available>90Western Blot
TOV21GNon-amplified17>90HiBiT Assay

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity

CompoundCell LineCCNE1 StatusGI50 (nM)Assay
CDK2 Degrader (Representative) MKN1Amplified0.24 - 1.24CellTiter-Glo
OVCAR3Amplified<10CellTiter-Glo
HCC1569AmplifiedSingle-digit nMCell Viability Assay
TOV21GNon-amplified>1000Cell Viability Assay

GI50: Concentration for 50% growth inhibition.

In Vivo Efficacy

Oral administration of CDK2 degraders has been shown to result in significant anti-tumor activity in mouse xenograft models of CCNE1-amplified cancers.

Table 3: In Vivo Anti-tumor Efficacy

CompoundXenograft ModelCCNE1 StatusDosingTumor Growth Inhibition
CDK2 Degrader (Representative) OVCAR3Amplified1, 3, 10, 30 mg/kg, q.d.Significant inhibition
MKN1Amplified1, 3 mg/kg, q.d.Significant inhibition
HCC1569AmplifiedOrally administeredTumor stasis

q.d.: once daily.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of CDK2 degraders.

HiBiT Assay for CDK2 Degradation

This protocol describes a lytic endpoint assay to measure the degradation of endogenously HiBiT-tagged CDK2.

cluster_workflow HiBiT Assay Workflow start Start plate_cells Plate HiBiT-CDK2 expressing cells in a 96-well plate start->plate_cells end End incubate_overnight Incubate overnight plate_cells->incubate_overnight add_degrader Add serial dilutions of This compound incubate_overnight->add_degrader incubate_treatment Incubate for desired time (e.g., 24 hours) add_degrader->incubate_treatment lyse_and_detect Add Nano-Glo® HiBiT Lytic Detection Reagent incubate_treatment->lyse_and_detect read_luminescence Read luminescence lyse_and_detect->read_luminescence analyze_data Analyze data to determine DC50 and Dmax read_luminescence->analyze_data analyze_data->end

HiBiT Assay Experimental Workflow.

Materials:

  • HiBiT-CDK2 knock-in cells (e.g., generated using CRISPR/Cas9)

  • White, 96-well assay plates

  • This compound

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Procedure:

  • Seed HiBiT-CDK2 cells in a white, 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the cells and add the degrader dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment time (e.g., 24 hours).

  • Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.

  • Add the detection reagent to each well and mix on an orbital shaker for 10 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of CDK2 degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.

Western Blot for Rb Phosphorylation

This protocol details the detection of total and phosphorylated Rb by Western blot.

cluster_workflow Western Blot Workflow for pRb start Start cell_treatment Treat cells with This compound start->cell_treatment end End cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page SDS-PAGE and protein transfer cell_lysis->sds_page blocking Block membrane sds_page->blocking primary_ab Incubate with primary antibodies (anti-pRb, anti-Rb, anti-loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect with ECL substrate and image secondary_ab->detection analysis Quantify band intensity detection->analysis analysis->end

Western Blot Experimental Workflow.

Materials:

  • CCNE1-amplified cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total Rb, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization, wash with PBS, and count.

  • Resuspend approximately 1 x 10^6 cells in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C).

  • Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Conclusion and Future Directions

CDK2 degraders represent a highly promising therapeutic modality for the treatment of CCNE1-amplified cancers. Their ability to selectively eliminate CDK2 offers a potent and durable mechanism to inhibit the proliferation of these aggressive tumors. The preclinical data strongly support their continued development, both as monotherapies and in combination with other agents, such as CDK4/6 inhibitors, to overcome therapeutic resistance.

Future research in this area will likely focus on:

  • The discovery and optimization of next-generation CDK2 degraders with improved oral bioavailability and pharmacokinetic properties.

  • A deeper understanding of the mechanisms of resistance to CDK2 degraders.

  • The identification of predictive biomarkers beyond CCNE1 amplification to identify patient populations most likely to benefit from this therapeutic approach.

  • The evaluation of CDK2 degraders in clinical trials for patients with CCNE1-amplified and other CDK2-dependent cancers.

This technical guide provides a solid foundation for researchers and drug developers working to advance the exciting field of CDK2-targeted protein degradation. By leveraging the detailed protocols and understanding the underlying mechanisms, the scientific community can accelerate the translation of these promising molecules into effective cancer therapies.

References

The Ascendant Trajectory of CDK2 Degradation in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic targeting of Cyclin-Dependent Kinase 2 (CDK2) has emerged as a pivotal strategy in oncology, driven by its critical role in cell cycle progression and its implication in resistance to established therapies, notably CDK4/6 inhibitors. While traditional small-molecule inhibitors of CDK2 have shown promise, their clinical utility has been hampered by challenges in achieving selectivity, particularly against the closely related CDK1, leading to off-target toxicities. This has catalyzed a paradigm shift towards targeted protein degradation, employing novel modalities such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These approaches offer the potential for enhanced selectivity, potency, and a more durable biological response by eliminating the entire CDK2 protein. This technical guide provides an in-depth exploration of the therapeutic potential of CDK2 degradation, consolidating preclinical and clinical data, detailing key experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

The Central Role of CDK2 in Cell Cycle Regulation and Oncogenesis

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle.[1] The activation of the CDK2/Cyclin E complex is a critical checkpoint for commitment to DNA replication.[2] This complex phosphorylates a multitude of substrates, most notably the Retinoblastoma protein (Rb).[3][4] Phosphorylation of Rb by CDK2/Cyclin E leads to the dissociation of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[2][4]

Oncogenic dysregulation of the CDK2 pathway is a frequent event in human cancers.[5] Amplification or overexpression of CCNE1, the gene encoding Cyclin E1, is a key driver of tumorigenesis and is associated with poor prognosis in various malignancies, including breast, ovarian, and endometrial cancers.[1][3] Furthermore, activation of the CDK2/Cyclin E axis has been identified as a primary mechanism of acquired resistance to CDK4/6 inhibitors, which are a mainstay in the treatment of hormone receptor-positive (HR+)/HER2-negative breast cancer.[3][6] This has positioned CDK2 as a high-value target for therapeutic intervention, particularly in the context of overcoming treatment resistance.

The CDK2 Signaling Pathway

The canonical CDK2 signaling pathway leading to cell cycle progression is initiated by mitogenic signals that lead to the expression of D-type cyclins and activation of CDK4/6. CDK4/6 begins the process of Rb phosphorylation, which is then completed by the CDK2/Cyclin E complex, leading to full E2F activation and entry into S phase.

CDK2_Signaling_Pathway cluster_0 Rb-E2F Complex Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb phosphorylates p16 p16INK4A p16->CyclinD_CDK46 inhibits E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CDK2 CDK2 CyclinE_CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication (S Phase Entry) CyclinE_CDK2->DNA_Replication promotes p21_p27 p21/p27 p21_p27->CyclinE_CDK2 inhibits

Figure 1: The CDK2 signaling pathway in G1/S transition.

Targeted Degradation of CDK2: A Superior Therapeutic Strategy

The development of CDK2-targeted therapies has historically focused on small-molecule inhibitors that compete with ATP for binding to the kinase domain. However, the high degree of structural similarity between the ATP-binding pockets of CDK2 and other CDKs, particularly CDK1, has made it challenging to develop highly selective inhibitors.[3] Off-target inhibition of CDK1 can lead to significant toxicity.[7]

Targeted protein degradation offers a distinct and potentially more advantageous approach. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), degraders can selectively eliminate the target protein.[8] This is typically achieved through bifunctional molecules like PROTACs, which consist of a ligand that binds to the target protein (CDK2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[9] Molecular glues are another class of degraders that induce a novel interaction between the target protein and an E3 ligase.[3]

The advantages of CDK2 degradation over inhibition include:

  • Enhanced Selectivity: Degraders can achieve selectivity through the formation of a stable ternary complex between the degrader, CDK2, and the E3 ligase, a process that can be highly specific even if the initial binding to CDK2 is not entirely selective.[3][10]

  • Event-Driven Pharmacology: Unlike inhibitors that require sustained high concentrations to occupy the active site, degraders act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[8] This can lead to a more profound and durable biological effect.

  • Overcoming Resistance: Degradation can overcome resistance mechanisms that arise from mutations in the drug-binding site or scaffolding functions of the target protein that are independent of its kinase activity.

  • Co-degradation of Binding Partners: Some CDK2 degraders have been shown to co-degrade its binding partner, Cyclin E1, which can lead to a more complete shutdown of the oncogenic signaling pathway.[11]

Mechanism of PROTAC-Mediated CDK2 Degradation

The process of PROTAC-mediated CDK2 degradation involves the formation of a ternary complex, ubiquitination of CDK2, and subsequent recognition and degradation by the 26S proteasome.

PROTAC_Mechanism PROTAC CDK2 PROTAC Ternary_Complex Ternary Complex (CDK2-PROTAC-E3) PROTAC->Ternary_Complex CDK2 CDK2 CDK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_CDK2 Poly-ubiquitinated CDK2 Ternary_Complex->Ub_CDK2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_CDK2->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Proteasome->E3_Ligase E3 Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 2: Mechanism of PROTAC-mediated CDK2 degradation.

Quantitative Preclinical Data for CDK2 Degraders

A growing number of preclinical studies have demonstrated the potent and selective degradation of CDK2 by various degrader molecules, leading to significant anti-tumor activity in cancer cell lines and xenograft models. The following tables summarize key quantitative data for representative CDK2 degraders.

Table 1: In Vitro Degradation and Proliferation Data for CDK2 Degraders

DegraderTarget E3 LigaseCell LineDC50 (nM)Dmax (%)IC50/EC50 (nM)Citation(s)
PROTACs
PROTAC-8VHL/CRBNHEI-OC1~100Not ReportedNot Reported[12]
TMX-2172CRBNJurkat, OVCAR8Not Reported>90%Not Reported[7]
NKT-3964CereblonHuman Cancer Cells0.54 - 14.6Not Reported0.24 - 1.24[13]
Cpd 5Not SpecifiedHCC1569, MKN1Not Reported>90%Not Reported[14]
PROTAC CDK2/9 Degrader-1 (F3)CereblonPC-362Not Reported120[15]
CDK2 degrader 2CRBNMKN1<100Not ReportedNot Reported[16]
Molecular Glues
MRT-9643CereblonMDA-MB-1574Not Reported10[1]
Cpd 6 (Monte Rosa)Not SpecifiedHEK-29346.562%10 (MDA-MB-157)[6]
CDK2 degrader 1CereblonNot SpecifiedNot Reported>80%Not Reported[7]
(R)-CDK2 degrader 6CereblonNot Specified27.0 (24h)Not ReportedNot Reported[17]
CDK2 degrader 7Not SpecifiedMKN1, TOV21G13, 17Not ReportedNot Reported[17]

Table 2: In Vivo Efficacy of CDK2 Degraders in Xenograft Models

DegraderTumor ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionCitation(s)
Cpd 5HCC1569 (CCNE1-amplified)30 mg/kg BID95% TGI[14]
Cpd 5HCC1569 (CCNE1-amplified)50 mg/kg BID5% Regression[14]
Cpd 6 (Monte Rosa)MKN1 (gastric)30 mg/kg p.o. b.i.d. (21 days)45% TGI[6]
Cpd 6 (Monte Rosa)MKN1 (gastric)100 mg/kg p.o. b.i.d. (21 days)47% TGI[6]
MRT-9643 (in combination with ribociclib)T47D (HR+)30mg/kg PO BIDRobust tumor regression[1]

Key Experimental Protocols for Evaluating CDK2 Degradation

The following section provides detailed methodologies for key experiments used to characterize the activity of CDK2 degraders.

Western Blot Analysis of CDK2 Degradation

This protocol is used to qualitatively and semi-quantitatively assess the reduction in CDK2 protein levels following treatment with a degrader.

Experimental Workflow:

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment with Degrader Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-CDK2) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection and Imaging Secondary_Ab->Detection

Figure 3: Western blot experimental workflow.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR3, MDA-MB-157) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the CDK2 degrader or vehicle control for the desired time course (e.g., 2, 4, 8, 16, 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 (typically 5-20 µM for 2-4 hours) before adding the degrader.[18]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.[10][19] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for CDK2 (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.[20] Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading. Recommended primary antibody dilutions typically range from 1:1000 to 1:2000.[14][20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.[14]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.

Co-Immunoprecipitation (Co-IP) of CDK2 and Cyclin E

This technique is used to verify the interaction between CDK2 and its binding partner, Cyclin E, and to assess whether the degrader affects this complex.

Methodology:

  • Cell Lysis: Lyse treated or untreated cells with a non-denaturing lysis buffer (e.g., IP Lysis Buffer containing 0.5% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.[21][22]

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add a primary antibody specific for CDK2 or Cyclin E to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by western blotting using antibodies against both CDK2 and Cyclin E.

Cell Viability Assays (MTT or CellTiter-Glo)

These assays are used to determine the effect of CDK2 degradation on cell proliferation and to calculate the IC50 or EC50 values of the degrader.

Methodology (CellTiter-Glo):

  • Cell Plating: Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK2 degrader for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50/EC50 value.

Flow Cytometry for Cell Cycle Analysis

This method is used to assess the effect of CDK2 degradation on cell cycle progression.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the CDK2 degrader for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Future Perspectives and Clinical Translation

The therapeutic strategy of CDK2 degradation is rapidly advancing from preclinical research to clinical evaluation. Several CDK2 degraders are now in early-phase clinical trials for various solid tumors.[11][15] The success of these trials will depend on several factors, including the identification of predictive biomarkers to select patients most likely to respond. CCNE1 amplification is a promising biomarker, but others related to the Rb/E2F pathway and resistance to CDK4/6 inhibitors are also being investigated.

Future research will likely focus on:

  • Optimizing Degrader Properties: Improving the oral bioavailability, pharmacokinetic, and pharmacodynamic properties of CDK2 degraders.

  • Combination Therapies: Exploring the synergistic effects of CDK2 degraders with other targeted agents, such as CDK4/6 inhibitors, PARP inhibitors, and chemotherapy.[6]

  • Expanding to New Indications: Investigating the efficacy of CDK2 degraders in other cancer types with CDK2 pathway dysregulation.

  • Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to CDK2 degraders to inform the development of next-generation compounds and combination strategies.

Conclusion

Targeted degradation of CDK2 represents a highly promising therapeutic avenue in oncology. By offering enhanced selectivity and a more durable and profound biological effect compared to traditional inhibitors, CDK2 degraders have the potential to overcome the limitations of previous therapeutic strategies. The robust preclinical data and the initiation of clinical trials mark a significant step forward in the development of novel cancer therapies. Continued research into the optimization of these molecules and the identification of responsive patient populations will be crucial for realizing the full clinical potential of this innovative approach.

References

The Structural Basis of Selective CDK2 Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target. While traditional small molecule inhibitors have been developed, achieving high selectivity for CDK2 over other closely related CDKs, such as CDK1, has been a significant challenge, often leading to off-target toxicities. The emergence of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offers a promising alternative. These approaches induce the selective degradation of a target protein through the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the structural basis for the selectivity of CDK2 degraders, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Concepts: The Mechanism of CDK2 Degradation

CDK2 degraders are heterobifunctional molecules or molecular glues that induce the formation of a ternary complex between CDK2 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity-induced event leads to the polyubiquitination of CDK2 by the E3 ligase, marking it for subsequent degradation by the 26S proteasome. The selectivity of this process is not solely dependent on the binary binding affinity of the degrader to CDK2 but is intricately governed by the stability and conformation of the ternary complex.

Quantitative Data on Selective CDK2 Degraders

The efficacy and selectivity of CDK2 degraders are quantified by several key parameters. DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation achievable. Binding affinities (Kd ) of the degrader to both CDK2 and the E3 ligase, as well as the cooperativity of ternary complex formation, are also crucial determinants of degradation efficiency. The following table summarizes publicly available data for several selective CDK2 degraders.

DegraderTypeE3 LigaseTarget(s)DC50 (nM)Dmax (%)Cell LineSelectivity NotesReference
Compound F3 PROTACCRBNCDK2, CDK962 (CDK2), 33 (CDK9)Not ReportedPC-3Dual degrader[1]
Compound A9 PROTACCRBNCDK2Not ReportedNot ReportedNot ReportedSelective for CDK2[1]
CDK2 degrader 2 (Compound I-10) PROTACCRBNCDK2<100Not ReportedMKN1Selectively degrades CDK2[2]
CDK2 degrader 7 Molecular GlueNot SpecifiedCDK213 (MKN1), 17 (TOV21G)Not ReportedMKN1, TOV21GOrally active[3]

Experimental Protocols

The development and characterization of selective CDK2 degraders rely on a suite of biochemical and cellular assays. Here, we detail the methodologies for key experiments.

Ternary Complex Formation Assay: AlphaLISA

The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the CDK2-degrader-E3 ligase ternary complex.

Principle: Donor and acceptor beads are coated with antibodies or tags that recognize the proteins of interest (e.g., GST-tagged CDK2 and His-tagged CRBN). In the presence of a degrader that brings CDK2 and CRBN into proximity, the beads are brought close enough for a singlet oxygen molecule released from the donor bead upon laser excitation to trigger a chemiluminescent signal from the acceptor bead.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., AlphaLISA Binding Assay Buffer).

    • Dilute recombinant GST-tagged CDK2/Cyclin A and His-tagged CRBN/DDB1 complex to the desired concentrations in the assay buffer.

    • Prepare a serial dilution of the CDK2 degrader.

    • Prepare a slurry of anti-GST donor beads and anti-His acceptor beads in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the CDK2 degrader dilution to the wells.

    • Add 5 µL of the GST-CDK2/Cyclin A solution to the wells.

    • Add 5 µL of the His-CRBN/DDB1 solution to the wells.

    • Incubate the plate at room temperature for 60-90 minutes to allow for ternary complex formation.

    • Add 10 µL of the donor and acceptor bead mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • The AlphaLISA signal is proportional to the amount of ternary complex formed.

    • Plot the signal against the degrader concentration to determine the concentration required for half-maximal complex formation (EC50). A characteristic "hook effect" may be observed at high degrader concentrations due to the formation of binary complexes.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in vitro to confirm that the degrader-induced ternary complex is functional and leads to CDK2 ubiquitination.

Principle: The assay combines purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the specific E3 ligase (e.g., CRBN/DDB1), ubiquitin, ATP, and the CDK2 substrate. The degrader is added to facilitate the interaction between CDK2 and the E3 ligase. The resulting polyubiquitinated CDK2 is then detected by western blotting.

Detailed Protocol:

  • Reaction Mixture Preparation (per 50 µL reaction):

    • 10x Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT) - 5 µL

    • 10x ATP regenerating system (10 mM ATP, 100 mM creatine (B1669601) phosphate, 0.5 mg/mL creatine kinase) - 5 µL

    • E1 activating enzyme (e.g., UBE1) - 100 nM final concentration

    • E2 conjugating enzyme (e.g., UBE2D2) - 500 nM final concentration

    • Recombinant E3 ligase complex (e.g., CRBN/DDB1) - 200 nM final concentration

    • Recombinant CDK2/Cyclin A - 200 nM final concentration

    • Ubiquitin - 10 µM final concentration

    • CDK2 degrader - at desired concentration (e.g., 1 µM)

    • Nuclease-free water to 50 µL

  • Assay Procedure:

    • Combine all components except the E3 ligase and ATP regenerating system and pre-incubate at 30°C for 10 minutes.

    • Initiate the reaction by adding the E3 ligase and ATP regenerating system.

    • Incubate the reaction at 30°C for 60-120 minutes.

    • Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a western blot using an anti-CDK2 antibody to detect the characteristic high molecular weight laddering pattern of polyubiquitinated CDK2. An anti-ubiquitin antibody can also be used.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the target engagement of a degrader with CDK2 in a cellular context.

Principle: The binding of a ligand (degrader) to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the degrader, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the CDK2 degrader at various concentrations or a vehicle control for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection and Analysis:

    • Analyze the soluble fractions by western blotting using an anti-CDK2 antibody.

    • Quantify the band intensities.

    • Plot the fraction of soluble CDK2 against the temperature for both the vehicle and degrader-treated samples. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.

    • Alternatively, an isothermal dose-response format can be used where cells are treated with a range of degrader concentrations and heated at a single, optimized temperature.

The Structural Basis for Selectivity

The selectivity of CDK2 degraders arises from a combination of factors that go beyond simple binary binding affinity. The three-dimensional architecture of the ternary complex is paramount.

Ternary Complex Cooperativity

Positive cooperativity, where the binding of the degrader to one protein enhances its affinity for the other, is a key driver of potent and selective degradation. This cooperativity is dictated by the specific protein-protein and protein-degrader interactions within the ternary complex. For instance, the linker of a PROTAC can form new, favorable interactions with both CDK2 and the E3 ligase, stabilizing the ternary complex and promoting efficient ubiquitination.

Exploiting Subtle Structural Differences

While the ATP-binding pockets of CDK family members are highly conserved, subtle differences in the surrounding surface residues can be exploited to achieve selectivity. The linker and the E3 ligase-binding moiety of a degrader can create a unique interaction surface on the E3 ligase that is only compatible with CDK2 and not with other closely related kinases like CDK1. Molecular dynamics simulations have revealed differences in the conformational dynamics between CDK1 and CDK2 that can be leveraged for selective targeting.[4] For example, a conserved residue may sample different rotameric states in CDK1 versus CDK2, and a degrader can be designed to specifically engage the CDK2-specific conformation.[4]

The Role of the E3 Ligase

The choice of E3 ligase (e.g., CRBN vs. VHL) can significantly impact the selectivity profile of a degrader. CRBN and VHL have distinct surface topographies and engage with their respective ligands in different manners. This can lead to different ternary complex conformations and, consequently, different selectivity profiles for the same CDK2-binding warhead. For instance, CRBN has a relatively "soft" and adaptable binding surface, which can accommodate a variety of neo-substrates, while VHL has a more rigid binding pocket.[]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and structural relationships involved in selective CDK2 degradation.

CDK2_Degradation_Pathway cluster_Degrader_Action PROTAC/Molecular Glue Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC CDK2 Degrader Ternary_Complex Ternary Complex (CDK2-Degrader-E3) PROTAC->Ternary_Complex CDK2 CDK2 CDK2->Ternary_Complex E3_Ligase E3 Ligase (CRBN/VHL) E3_Ligase->Ternary_Complex Ub_CDK2 Polyubiquitinated CDK2 Ternary_Complex->Ub_CDK2 Ub Transfer E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub E2->Ternary_Complex Ub Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_CDK2->Proteasome Degraded_Products Degraded Peptides Proteasome->Degraded_Products

Signaling pathway of CDK2 degradation.

Experimental_Workflow Start Start: Design & Synthesis of CDK2 Degrader Ternary_Complex_Assay Ternary Complex Formation (AlphaLISA, SPR, ITC) Start->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Cellular_Degradation Cellular Degradation Assay (Western Blot, MS) Ubiquitination_Assay->Cellular_Degradation Target_Engagement Target Engagement (CETSA) Cellular_Degradation->Target_Engagement Structural_Studies Structural Biology (X-ray, Cryo-EM) Cellular_Degradation->Structural_Studies Selectivity_Profiling Selectivity Profiling (vs. other CDKs) Target_Engagement->Selectivity_Profiling Functional_Assays Functional Cellular Assays (Proliferation, Cell Cycle) Selectivity_Profiling->Functional_Assays Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization Structural_Studies->Lead_Optimization

Workflow for CDK2 degrader characterization.

Selectivity_Basis cluster_CDK2 Selective Degradation of CDK2 cluster_CDK1 No Degradation of CDK1 CDK2_Degrader CDK2 Degrader Stable_Ternary Stable & Favorable Ternary Complex CDK2_Degrader->Stable_Ternary CDK2_protein CDK2 CDK2_protein->Stable_Ternary Favorable PPIs Linker Interactions Positive Cooperativity E3_Ligase_1 E3 Ligase E3_Ligase_1->Stable_Ternary Degradation Efficient Degradation Stable_Ternary->Degradation CDK1_Degrader CDK2 Degrader Unstable_Ternary Unstable/Unfavorable Ternary Complex CDK1_Degrader->Unstable_Ternary CDK1_protein CDK1 CDK1_protein->Unstable_Ternary Steric Hindrance Unfavorable PPIs Negative Cooperativity E3_Ligase_2 E3 Ligase E3_Ligase_2->Unstable_Ternary No_Degradation No Degradation Unstable_Ternary->No_Degradation

Structural basis for CDK2 vs. CDK1 selectivity.

Conclusion

The development of selective CDK2 degraders represents a significant advancement in the pursuit of targeted cancer therapies. The selectivity of these molecules is a complex interplay of binary binding affinities, ternary complex stability, and the specific structural features of the target protein and the E3 ligase. A deep understanding of the structural basis of this selectivity, facilitated by the experimental protocols and analytical techniques outlined in this guide, is crucial for the rational design of next-generation CDK2 degraders with improved potency, selectivity, and therapeutic potential. As our knowledge of the structural landscape of ternary complexes continues to expand, so too will our ability to precisely target disease-causing proteins like CDK2.

References

An In-depth Technical Guide to CDK2 Degrader 1-Induced Ubiquitination of CDK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and experimental validation of Cyclin-Dependent Kinase 2 (CDK2) degradation induced by "CDK2 degrader 1" (also referred to as Compound 3). This molecule represents a class of targeted protein degraders, specifically a molecular glue, that induces the ubiquitination and subsequent proteasomal degradation of CDK2.[1][2] This guide details the core mechanism of action, provides a compilation of quantitative data for various CDK2 degraders, and outlines detailed protocols for key experiments essential for characterizing the activity of these compounds. The included methodologies and diagrams are intended to serve as a practical resource for researchers in the field of targeted protein degradation and cancer therapeutics.

Introduction to CDK2 Degraders

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its dysregulation is implicated in various cancers.[3] Targeted protein degradation has emerged as a powerful therapeutic strategy to eliminate pathogenic proteins like CDK2. Unlike traditional inhibitors that block a protein's activity, degraders physically remove the protein from the cell. This is achieved through bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[4][5]

"this compound" is a selective CDK2 molecular glue degrader.[1] It functions by inducing a ternary complex between CDK2 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK2, marking it for degradation by the proteasome.[1] This guide will focus on the technical aspects of how this induced ubiquitination is studied and quantified.

Mechanism of Action: Induced Ubiquitination

The core mechanism of this compound involves the formation of a ternary complex. The degrader molecule has two key binding surfaces: one for CDK2 and another for the E3 ligase Cereblon (CRBN). By binding to both proteins simultaneously, it brings them into close proximity. This induced proximity allows the E3 ligase to function on a "neo-substrate," CDK2, which it would not normally recognize. The E3 ligase then catalyzes the poly-ubiquitination of CDK2. Poly-ubiquitinated proteins are recognized by the 26S proteasome, a cellular machinery that degrades tagged proteins into smaller peptides.

CDK2_Degradation_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation CDK2 CDK2 Degrader This compound CDK2->Degrader PolyUb_CDK2 Poly-ubiquitinated CDK2 CRBN Cereblon (E3 Ligase) Degrader->CRBN Ub Ubiquitin Ub->PolyUb_CDK2 E1, E2, E3 Ligase Cascade Proteasome 26S Proteasome PolyUb_CDK2->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Signaling pathway of CDK2 degradation induced by this compound.

Quantitative Data Presentation

The efficacy of CDK2 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes these parameters for several known CDK2 degraders.

Degrader NameTarget(s)E3 Ligase RecruitedDC50DmaxCell LineCitation(s)
This compound (Compound 3) CDK2CereblonNot specified> 80%Not specified[1][2]
PROTAC-8 CDK2VHL~100 nMNot specifiedHEI-OC1[6]
TL12-186 Multi-kinase (including CDK2)CereblonNot specifiedNot specifiedHEK293[4][7]
FN-POM CDK2, Cyclin ECereblonDose-dependentNot specifiedMB157, T47D, 1222[8][9][10]
CDK2 degrader 7 CDK2Not specified13 nMNot specifiedMKN1[11]
CDK2 degrader 7 CDK2Not specified17 nMNot specifiedTOV21G[11]
(R)-CDK2 degrader 6 CDK2Cereblon27.0 nMNot specifiedNot specified[11]
CDK2 degrader 6 CDK2Cereblon46.5 nMNot specifiedNot specified[11]
TMX-2172 CDK2, CDK5Not specifiedIC50 = 6.5 nM (CDK2)Not specifiedNot specified[11]
PROTAC CDK2 Degrader-1 CDK2Not specifiedIC50 = 100-500 nM (p-RB)Not specifiedOVCAR3[11]
Cpd 1 CDK2Not specified<10 nM>90%TOV21G[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the ubiquitination and degradation of CDK2 induced by a degrader.

Western Blot Analysis of CDK2 Degradation

This is a fundamental assay to visualize and quantify the reduction in CDK2 protein levels following treatment with a degrader.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-CDK2, anti-loading control) blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

Figure 2: Experimental workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, OVCAR3) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the CDK2 degrader or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CDK2 (e.g., rabbit anti-CDK2) and a loading control (e.g., mouse anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the CDK2 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.

Immunoprecipitation (IP) for Ubiquitination Assay

This assay is used to specifically pull down CDK2 and then probe for the presence of ubiquitin, providing direct evidence of ubiquitination.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the CDK2 degrader and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.[13][14]

    • Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.

    • Boil the lysate for 10 minutes to further denature proteins.

    • Dilute the lysate 10-fold with a non-denaturing buffer (e.g., RIPA without SDS) to reduce the SDS concentration.

    • Centrifuge to clear the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-CDK2 antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours.

    • Collect the beads by centrifugation and wash them 3-5 times with wash buffer (e.g., high-salt RIPA).

  • Western Blotting for Ubiquitin:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Perform SDS-PAGE and Western blotting as described in section 4.1.

    • Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chain on CDK2. A high molecular weight smear indicates poly-ubiquitination.

    • The membrane can be stripped and re-probed with an anti-CDK2 antibody to confirm the successful immunoprecipitation of CDK2.

HiBiT Assay for Protein Degradation Kinetics

The HiBiT assay is a sensitive, real-time method to measure the kinetics of protein degradation in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous gene of the target protein (CDK2). This tag complements a larger subunit (LgBiT) to form a functional luciferase, and the luminescent signal is proportional to the amount of HiBiT-tagged protein.[2][5][15]

Protocol:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous CDK2 locus in a cell line that stably expresses LgBiT.

  • Assay Preparation:

    • Plate the HiBiT-CDK2 cells in a white, 96-well plate and incubate overnight.

    • Prepare a serial dilution of the CDK2 degrader in the appropriate assay medium.

    • Add a live-cell luciferase substrate (e.g., Nano-Glo® Endurazine™) to the cells and incubate to allow for signal equilibration.

  • Kinetic Measurement:

    • Add the degrader dilutions to the cells.

    • Immediately begin measuring luminescence at regular intervals (e.g., every 15-30 minutes) for up to 24 hours using a plate reader with a 37°C, 5% CO2 environment.

  • Data Analysis:

    • Normalize the luminescence readings to the time zero values for each concentration.

    • Plot the normalized luminescence over time to visualize the degradation kinetics.

    • From these curves, calculate degradation parameters such as the rate of degradation, Dmax, and DC50.

Ternary Complex Formation Assay (e.g., NanoBRET™)

Demonstrating the formation of the CDK2-degrader-CRBN ternary complex is crucial for confirming the mechanism of action. The NanoBRET™ assay is one such method that can be used in live cells.

Ternary_Complex_Logic cluster_0 Components cluster_1 Interaction cluster_2 Detection CDK2_NanoLuc CDK2-NanoLuc Fusion Ternary_Complex Ternary Complex Formation CDK2_NanoLuc->Ternary_Complex HaloTag_CRBN HaloTag-CRBN Fusion HaloTag_CRBN->Ternary_Complex Degrader This compound Degrader->Ternary_Complex BRET_Signal BRET Signal Generation Ternary_Complex->BRET_Signal Proximity-induced Energy Transfer

Figure 3: Logical relationship in a NanoBRET ternary complex assay.

Protocol:

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding for CDK2 fused to NanoLuc® luciferase and HaloTag® fused to CRBN.

  • Assay Execution:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ ligand and allow it to enter the cells and bind to the HaloTag®-CRBN.

    • Add the NanoLuc® substrate.

    • Treat the cells with a serial dilution of the CDK2 degrader.

    • Measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex.

Conclusion

The targeted degradation of CDK2 via molecular glues like "this compound" offers a promising therapeutic avenue. The induced ubiquitination and subsequent proteasomal degradation of CDK2 can be rigorously validated through a series of well-established biochemical and cell-based assays. This technical guide provides the foundational knowledge and detailed protocols for researchers to effectively study and characterize CDK2 degraders. The combination of quantitative degradation analysis, direct evidence of ubiquitination, and confirmation of ternary complex formation is essential for the successful development of this class of therapeutics.

References

Unraveling Proteasomal Degradation by CDK2 Degrader 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of CDK2 Degrader 1, a selective, Cereblon (CRBN)-based molecular glue designed for the targeted degradation of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition, and its dysregulation is a hallmark of various cancers. Unlike traditional kinase inhibitors that block the enzyme's active site, molecular glue degraders function by inducing proximity between the target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. This document outlines the mechanism of action, quantitative performance metrics, and detailed experimental protocols relevant to the characterization of this compound.

Core Mechanism: Inducing Proximity for Targeted Destruction

This compound, also identified as Compound 3, operates as a molecular glue. It facilitates a novel protein-protein interaction between CDK2 and CRBN, a substrate receptor for the CUL4A E3 ubiquitin ligase complex.[1] This induced ternary complex formation is the critical first step, presenting CDK2 as a neo-substrate to the E3 ligase machinery. The E3 ligase then polyubiquitinates CDK2, flagging it for recognition and degradation by the 26S proteasome. This event leads to the selective elimination of CDK2 from the cell, resulting in downstream pharmacological effects such as the inhibition of Retinoblastoma (Rb) protein phosphorylation, cell cycle arrest, and potent anti-proliferative activity, particularly in cancer cell lines with Cyclin E1 (CCNE1) amplification.[2]

cluster_0 Mechanism of CDK2 Degradation CDK2 CDK2 (Target Protein) Ternary Ternary Complex (CDK2-Degrader-CRBN) CDK2->Ternary Degrader This compound (Molecular Glue) Degrader->Ternary CRBN Cereblon (CRBN) (E3 Ligase Substrate Receptor) CRBN->Ternary CUL4A CUL4A E3 Ligase Complex CUL4A->Ternary Recruitment Ub Ubiquitin (Ub) Ub->CUL4A Activation Proteasome 26S Proteasome Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation CDK2_Ub Polyubiquitinated CDK2 Ternary->CDK2_Ub Polyubiquitination CDK2_Ub->Proteasome Recognition

Caption: Mechanism of Action for this compound.

Quantitative Performance and Selectivity

The efficacy of a molecular degrader is defined by its potency in inducing degradation (DC₅₀), the maximum level of degradation achieved (Dmax), and its selectivity against other proteins. This compound demonstrates potent and selective degradation of CDK2.[1][2]

ParameterValue / ObservationCell Line / SystemSignificance
Dmax (CDK2) > 80%Not SpecifiedAchieves significant reduction in total CDK2 protein levels.[1]
Ki (CRBN) > 1 µMBiochemical AssayIndicates binding affinity to the Cereblon E3 ligase.[1]
Degradation Potent, dose-dependentHiBiT Reporter LinesConfirms efficient degradation in a cellular context.[2]
Mechanism CRBN-dependentCRBN Knockout CellsDegradation is abolished in the absence of CRBN, confirming the specific E3 ligase pathway.[2][3]
Selectivity Highly selective for CDK2Proteome-wide AnalysisMinimal degradation of other CDKs or known Cereblon neo-substrates.[2]
Pathway Effect Inhibition of Rb PhosphorylationCCNE1-amplified cellsDemonstrates functional consequence of CDK2 degradation on its primary downstream target.[2]
Phenotype G1 Cell Cycle ArrestCCNE1-amplified cellsShows the intended biological outcome of removing a key G1/S transition regulator.[2]

Downstream Signaling Consequences

The degradation of CDK2 disrupts the G1/S checkpoint of the cell cycle. In a normal cycle, CDK2, activated by Cyclin E, phosphorylates the Retinoblastoma protein (Rb). This phosphorylation causes Rb to release the E2F transcription factor, which then activates the genes necessary for DNA synthesis and S-phase entry. By eliminating CDK2, this compound prevents Rb phosphorylation, keeping Rb in its active, E2F-bound state. This action blocks the transcription of S-phase genes, leading to a G1 cell cycle arrest and inhibiting proliferation.

cluster_1 CDK2 Signaling Pathway and Point of Intervention Mitogens Mitogenic Signals CyclinE Cyclin E (CCNE1) Mitogens->CyclinE Induces ActiveCDK2 Active CDK2/Cyclin E Complex CyclinE->ActiveCDK2 CDK2 CDK2 CDK2->ActiveCDK2 Degradation Proteasomal Degradation CDK2->Degradation Rb Rb ActiveCDK2->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F pRb p-Rb (Inactive) Rb->pRb E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->pRb Releases E2F pRb->E2F G1_S_Transition G1/S Transition (Cell Proliferation) S_Phase_Genes->G1_S_Transition Degrader This compound Degrader->CDK2 Targets Degradation->ActiveCDK2 Prevents Formation

Caption: Impact of this compound on the Rb-E2F Signaling Pathway.

Key Experimental Protocols

Characterizing a molecular glue degrader requires a suite of specialized assays to confirm its mechanism of action, potency, and selectivity. Below are detailed methodologies for essential experiments.

Protocol: Cellular Protein Degradation Assay (HiBiT Lytic Assay)

This assay quantitatively measures the reduction of a target protein in cells following treatment with a degrader. It utilizes CRISPR/Cas9-engineered cell lines where the target protein (CDK2) is endogenously tagged with a small, 11-amino-acid HiBiT peptide.

cluster_2 Workflow: HiBiT Lytic Degradation Assay A 1. Cell Plating Plate HiBiT-CDK2 expressing cells in 96-well plates and incubate. B 2. Compound Treatment Add serial dilutions of This compound. Include DMSO as a negative control. A->B C 3. Incubation Incubate cells for a defined period (e.g., 24 hours) to allow for protein degradation. B->C D 4. Lysis & Detection Add Nano-Glo® HiBiT Lytic Reagent (contains LgBiT protein and substrate). C->D E 5. Signal Measurement Incubate for 10 min at RT. Measure luminescence on a plate reader. D->E F 6. Data Analysis Normalize luminescence to DMSO control. Calculate DC₅₀ and Dmax values. E->F

Caption: Experimental workflow for the HiBiT lytic degradation assay.

Detailed Steps:

  • Cell Culture: Culture CRISPR/Cas9-engineered cells expressing endogenous HiBiT-tagged CDK2 in appropriate media.

  • Plating: Seed cells into white, solid-bottom 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle-only (e.g., 0.1% DMSO) control.

  • Treatment: Remove the old medium from the cells and add the medium containing the degrader dilutions.

  • Incubation: Incubate the plates for the desired duration (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO₂.

  • Detection:

    • Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Add the detection reagent to each well in a volume equal to the culture medium.

    • Place the plate on an orbital shaker for 3-5 minutes to induce lysis and mixing.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence using a plate-based luminometer.

  • Analysis: Normalize the raw luminescence units (RLU) of the treated wells to the average of the vehicle control wells. Plot the normalized values against the compound concentration (log scale) and fit a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).[3][4]

Protocol: Global Proteome Selectivity Analysis (TMT Proteomics)

This method is used to determine the selectivity of the degrader across the entire expressed proteome, ensuring that only the intended target is degraded.

Detailed Steps:

  • Cell Culture and Treatment: Grow the selected cancer cell line (e.g., a CCNE1-amplified line) in large-format dishes. Treat the cells with this compound at a concentration known to induce maximal degradation (e.g., 1 µM) and a vehicle (DMSO) control for 24 hours. Harvest the cells.

  • Protein Extraction and Digestion:

    • Lyse the cell pellets in a urea-based lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Reduce proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides overnight using an MS-grade enzyme like trypsin.

  • TMT Labeling:

    • Label the peptide digests from each condition (e.g., DMSO vs. Degrader-treated, across multiple replicates) with distinct Tandem Mass Tag (TMT) isobaric labels according to the manufacturer's protocol.

    • Quench the labeling reaction and combine all samples into a single tube.

  • Fractionation: Desalt the combined, labeled peptide mixture and fractionate it using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by nano-flow liquid chromatography coupled to a high-resolution orbitrap mass spectrometer.

    • The mass spectrometer should be operated in a data-dependent acquisition mode, selecting precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.

    • Search the spectra against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of each protein across the different conditions by measuring the intensity of the TMT reporter ions in the MS/MS spectra.

    • Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon treatment with the degrader. Selective degradation is confirmed if CDK2 is the most significantly down-regulated protein with minimal changes to other proteins.[5][6]

This guide provides a foundational understanding of this compound, a promising therapeutic modality. The provided data and protocols serve as a resource for researchers engaged in the discovery and characterization of targeted protein degraders.

References

Methodological & Application

Application Notes and Protocols for CDK2 Degrader 1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDK2 Degrader 1 is a selective, potent molecular glue degrader that targets Cyclin-Dependent Kinase 2 (CDK2) for proteasomal degradation. By inducing proximity between CDK2 and the E3 ubiquitin ligase cereblon (CRBN), it triggers the ubiquitination and subsequent elimination of CDK2 by the proteasome.[1][2] This targeted protein degradation offers a powerful approach to inhibit CDK2 activity, which is a key regulator of the G1/S phase transition in the cell cycle.[3][4][5] Dysregulation of the CDK2 pathway is implicated in various cancers, making it a compelling target for therapeutic development.[3][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

The following table summarizes the quantitative data available for this compound.

ParameterCell LineValueReference
IC50 (p-Rb) OVCAR3100-500 nM[7]
DC50 TOV21G<10 nM[8]
Dmax (CDK2) Not specified>80%[1][2]
Ki (CRBN) Not specified>1 µM[1][2]

Signaling Pathway

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the progression of the cell cycle from the G1 to the S phase. It phosphorylates key substrates, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication. This compound hijacks the ubiquitin-proteasome system to selectively degrade CDK2, thereby blocking this signaling cascade and inducing cell cycle arrest.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_Degradation Mechanism of this compound CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F_DP1 E2F-DP1 pRb->E2F_DP1 releases CyclinE_Gene Cyclin E Gene E2F_DP1->CyclinE_Gene activates transcription S_Phase_Genes S-Phase Genes E2F_DP1->S_Phase_Genes activates transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Ternary_Complex CDK2-Degrader-CRBN Ternary Complex CDK2->Ternary_Complex CyclinE_CDK2->pRb hyper-phosphorylates CDK2_Degrader_1 This compound CDK2_Degrader_1->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_CDK2 Ubiquitinated CDK2 Ternary_Complex->Ub_CDK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CDK2 Proteasome Proteasome Ub_CDK2->Proteasome Degraded_CDK2 Degraded CDK2 Proteasome->Degraded_CDK2

Caption: CDK2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Cell line of interest (e.g., OVCAR3, TOV21G, or other cancer cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (6-well, 96-well)

Protocol:

  • Cell Seeding: Seed cells in appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. For a 6-well plate, a common seeding density is 2-5 x 10^5 cells per well.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical starting concentration range for a dose-response experiment would be from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the degrader.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and experimental endpoint.

Western Blot Analysis for CDK2 Degradation

Materials:

  • Treated cell lysates (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK2, anti-p-Rb, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the levels of CDK2 and p-Rb relative to the loading control.

Cell Viability/Cytotoxicity Assay

Materials:

  • Cells treated in a 96-well plate (from Protocol 1)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Reagent Addition: At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the time specified in the reagent's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in cell culture.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Degrader Prepare Serial Dilutions of This compound Seed_Cells->Prepare_Degrader Treat_Cells Treat Cells with Degrader and Vehicle Control Prepare_Degrader->Treat_Cells Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Western_Blot Western Blot for CDK2 & p-Rb Levels Harvest_Cells->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Harvest_Cells->Viability_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Efficacy of a CDK2 Degrader in Ovarian Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] In conjunction with its binding partner Cyclin E (CCNE1), CDK2 phosphorylates the retinoblastoma (RB) protein, leading to the release of E2F transcription factors and subsequent cell proliferation.[2] Dysregulation of the CDK2 pathway, often through the amplification or overexpression of CCNE1, is a hallmark of several cancers, including a significant subset of high-grade serous ovarian cancers.[1][2] This genetic alteration is associated with aggressive disease and poor prognosis.[2][4]

Targeting CDK2 with selective inhibitors has shown promise in preclinical models.[1][5][6] More recently, a novel therapeutic strategy has emerged in the form of targeted protein degradation. CDK2 degraders, such as heterobifunctional molecules (e.g., PROTACs) and molecular glues, offer a distinct mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the CDK2 protein.[2][7] This approach has the potential for a more profound and sustained pathway inhibition compared to traditional small molecule inhibitors, which may be limited by factors such as short half-life or the development of resistance.[2][8]

These application notes provide an overview and detailed protocols for evaluating the in vivo efficacy of a representative CDK2 degrader in an ovarian cancer xenograft model. The provided methodologies are based on established preclinical research practices.

Signaling Pathway

The CDK2/Cyclin E pathway plays a pivotal role in cell cycle control. Amplification of the CCNE1 gene leads to the overexpression of Cyclin E1 protein and constitutive activation of CDK2.[1] This results in hyperphosphorylation of the RB protein, releasing the E2F transcription factor to drive the expression of genes required for S-phase entry and DNA replication, ultimately leading to uncontrolled cell proliferation. A CDK2 degrader binds to both CDK2 and an E3 ubiquitin ligase, such as Cereblon (CRBN), leading to the ubiquitination and proteasomal degradation of CDK2, thereby blocking this oncogenic signaling cascade.[2][7]

CDK2_Signaling_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 CCNE1-Amplified Ovarian Cancer cluster_2 Mechanism of CDK2 Degrader CCNE1 Cyclin E1 CDK2 CDK2 CCNE1->CDK2 Forms active complex Rb Rb CDK2->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Releases G1_S G1/S Phase Progression E2F->G1_S Promotes transcription CCNE1_amp Amplified CCNE1 CDK2_active Constitutively Active CDK2 CCNE1_amp->CDK2_active Overactivates CDK2_active->Rb Hyper-phosphorylates Proteasome Proteasome CDK2_active->Proteasome Targeted for Degradation Uncontrolled_Proliferation Uncontrolled Proliferation CDK2_Degrader CDK2 Degrader CDK2_Degrader->CDK2_active Binds CRBN CRBN (E3 Ligase) CDK2_Degrader->CRBN Binds CRBN->CDK2_active Ubiquitinates CDK2_degraded CDK2 Degraded Proteasome->CDK2_degraded CDK2_degraded->Uncontrolled_Proliferation

Figure 1: CDK2 Signaling Pathway and Degrader Mechanism of Action.

Data Presentation

The following tables summarize the in vitro and in vivo activity of the CDK2 degrader NKT-3964 in ovarian cancer models.

Table 1: In Vitro Antiproliferative Activity of NKT-3964

Cell Line Cancer Type CCNE1 Status IC50 (nM)
OVCAR3 Ovarian Amplified 0.54 - 14.6[9]
MKN1 Gastric Amplified 0.54 - 14.6[9]

| KYSE520 | Esophageal | Not specified | 0.54 - 14.6[9] |

Table 2: In Vivo Efficacy of NKT-3964 in Ovarian Cancer Xenograft Model

Model Treatment Dose (mg/kg) Dosing Schedule Outcome Body Weight Change
OVCAR3 CDX NKT-3964 1 q.d. Tumor growth inhibition[9] No obvious loss[9]
OVCAR3 CDX NKT-3964 3 q.d. Tumor growth inhibition[9] No obvious loss[9]
OVCAR3 CDX NKT-3964 10 q.d. Tumor growth inhibition[9] No obvious loss[9]
OVCAR3 CDX NKT-3964 30 q.d. Tumor growth inhibition[9] No obvious loss[9]

CDX: Cell line-derived xenograft; q.d.: once daily

Experimental Protocols

Protocol 1: Ovarian Cancer Cell Culture
  • Cell Line Handling:

    • Thaw cryopreserved OVCAR-3 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., RPMI-1640 supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Culture the cells in a T-75 flask at 37°C in a humidified incubator with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS.

    • Add 2-3 mL of trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium.

    • Collect the cell suspension and centrifuge as described above.

    • Resuspend the cell pellet and seed new flasks at the desired density (e.g., 1:4 to 1:8 split ratio).

Protocol 2: Establishment of Ovarian Cancer Xenografts
  • Animal Models:

    • Use female immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice), aged 6-8 weeks.

    • Allow mice to acclimatize for at least one week before any experimental procedures.

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[10][11]

  • Cell Preparation for Implantation:

    • Harvest OVCAR-3 cells during their exponential growth phase.[12]

    • Wash the cells with sterile, serum-free medium or PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Subcutaneous Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject 100-200 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of the mouse.[12]

    • Monitor the animals for tumor growth.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Analysis A Culture OVCAR-3 Cells B Harvest and Prepare Cell Suspension A->B C Mix with Matrigel B->C E Subcutaneous Injection of Cell Suspension C->E D Anesthetize Mouse D->E F Monitor Tumor Growth E->F G Randomize into Treatment Groups F->G H Administer CDK2 Degrader or Vehicle G->H I Measure Tumor Volume and Body Weight H->I J Euthanize Animal I->J K Excise Tumor J->K L Pharmacodynamic Analysis (e.g., Western Blot for CDK2) K->L

Figure 2: Experimental Workflow for Ovarian Cancer Xenograft Study.
Protocol 3: In Vivo Efficacy Study

  • Tumor Growth Monitoring and Grouping:

    • Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[12]

  • Drug Formulation and Administration:

    • Prepare the CDK2 degrader formulation according to the manufacturer's instructions or based on established protocols. A common vehicle may consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

    • Administer the CDK2 degrader or vehicle control to the respective groups via oral gavage (p.o.) at the predetermined dose and schedule (e.g., 1-30 mg/kg, once daily).[9]

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.[12]

    • Monitor the animals for any signs of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

Protocol 4: Pharmacodynamic (PD) Marker Analysis
  • Tissue Collection:

    • At the end of the study, or at specific time points after the final dose, euthanize the mice.

    • Excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin for later analysis.

  • Western Blotting for CDK2 Levels:

    • Homogenize a portion of the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate the membrane with a primary antibody against CDK2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the CDK2 protein levels to a loading control (e.g., β-actin or GAPDH).

    • Analyze the reduction in CDK2 protein levels in the degrader-treated groups compared to the vehicle control to confirm the mechanism of action.[2][13]

Conclusion

The use of CDK2 degraders represents a promising therapeutic strategy for ovarian cancers harboring CCNE1 amplification. The protocols outlined above provide a framework for preclinical evaluation of these compounds in a relevant in vivo xenograft model. Careful execution of these experiments, from cell line maintenance to pharmacodynamic analysis, is crucial for obtaining robust and reproducible data to support further drug development.

References

Application Notes and Protocols for Western Blot Analysis of CDK2 Levels Following Treatment with CDK2 Degrader 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is implicated in the pathogenesis of various cancers. Targeted protein degradation has emerged as a promising therapeutic strategy to eliminate disease-causing proteins. "CDK2 degrader 1" is a molecular glue degrader designed to selectively induce the degradation of CDK2. This document provides detailed application notes and protocols for the analysis of CDK2 protein levels in response to treatment with this compound using western blotting. Molecular glue degraders, like this compound, function by inducing an interaction between the target protein (CDK2) and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] Specifically, this compound has been identified as a selective CDK2 molecular glue that binds to the E3 ligase substrate receptor Cereblon (CRBN) to mediate this effect.[3]

Data Presentation

The efficacy of this compound is typically quantified by its ability to reduce CDK2 protein levels. Key parameters include the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50). The following table summarizes representative quantitative data for a selective CDK2 molecular glue degrader, referred to here as this compound.

CompoundCell LineDC50DmaxTime Point
This compoundTOV21G< 10 nM> 90%24 hours
This compoundVariousNot Specified> 80%Not Specified

Note: The data presented is a summary of typical values for selective CDK2 molecular glue degraders and may vary depending on the specific experimental conditions and cell line used.

Signaling Pathway

This compound operates as a molecular glue to induce the proximity of CDK2 and the CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK2.

CDK2_Degradation_Pathway CRBN-Mediated CDK2 Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation CDK2 CDK2 (Target Protein) Degrader This compound (Molecular Glue) CDK2->Degrader Ternary_Complex CDK2 - Degrader - CRBN Ternary Complex CRBN CRBN (E3 Ligase Substrate Receptor) Degrader->CRBN CDK2_Ub Polyubiquitinated CDK2 Ternary_Complex->CDK2_Ub Polyubiquitination E2 E2 Ubiquitin-Conjugating Enzyme E2->Ternary_Complex Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome CDK2_Ub->Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: CRBN-mediated degradation of CDK2 by this compound.

Experimental Protocols

This section provides a detailed protocol for performing western blot analysis to assess the degradation of CDK2 following treatment with this compound.

Experimental Workflow

The overall workflow for the western blot analysis is depicted below.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation for SDS-PAGE C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-CDK2) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis and Quantification J->K

Caption: Step-by-step workflow for western blot analysis.

Detailed Protocol

1. Cell Culture and Treatment

  • Seed the desired cancer cell line (e.g., TOV21G) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for the desired time period (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

2. Cell Lysis and Protein Extraction

  • After treatment, place the 6-well plates on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a bicinchoninic acid (BCA) assay according to the manufacturer's protocol.

4. Sample Preparation for SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.

  • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.

6. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

7. Blocking

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

8. Antibody Incubation

  • Primary Antibody: Incubate the membrane with a primary antibody specific for CDK2, diluted in the blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed or a separate gel run for a loading control protein such as GAPDH, β-actin, or Vinculin.

9. Detection

  • Prepare the enhanced chemiluminescence (ECL) detection reagents according to the manufacturer's instructions.

  • Apply the ECL substrate to the membrane and incubate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system.

10. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the CDK2 band to the intensity of the corresponding loading control band for each sample.

  • Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining CDK2 against the log concentration of this compound to determine the DC50 value. The Dmax is the maximum percentage of degradation observed.

References

Optimizing CDK2 Degrader 1 Concentration for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective optimization of CDK2 degrader 1 concentration in in-vitro cell-based assays. Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its targeted degradation is a promising therapeutic strategy in oncology. This compound is a molecular glue that selectively induces the ubiquitination and subsequent proteasomal degradation of CDK2 by binding to the E3 ligase substrate receptor Cereblon (CRBN).[1] Proper concentration optimization is critical to ensure maximal target degradation, assess downstream pharmacological effects, and determine the therapeutic window.

Introduction to this compound

This compound is a selective CDK2 molecular glue degrader with a maximal degradation (Dmax) of over 80% for CDK2 and a binding affinity (Ki) for CRBN greater than 1 µM.[1] By inducing the proximity of CDK2 to the E3 ligase complex, it triggers the transfer of ubiquitin to CDK2, marking it for destruction by the proteasome. This targeted protein degradation offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

Data Presentation: In Vitro Activity of CDK2 Degraders

The following tables summarize the in-vitro activity of various CDK2 degraders in different cancer cell lines. This data can serve as a reference for selecting starting concentrations for your experiments.

Table 1: Degradation Potency (DC50) of CDK2 Degraders

Degrader CompoundCell LineDC50 (nM)Assay Method
PROTAC CDK2/9 Degrader-1PC-3 (Prostate)62Western Blot
PROTAC CDK2/9 Degrader-1-33 (for CDK9)Western Blot

DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.

Table 2: Anti-proliferative Activity (IC50) of CDK2 Degraders

Degrader CompoundCell LineIC50 (nM)Assay Method
PROTAC CDK2 Degrader-1OVCAR3 (Ovarian)100-500RB Phosphorylation Inhibition
PROTAC CDK2/9 Degrader-1PC-3 (Prostate)120Cell Proliferation Assay

IC50 is the concentration of the degrader required to inhibit a biological process (e.g., cell proliferation) by 50%.

Signaling Pathway and Experimental Workflow

To effectively optimize the concentration of this compound, it is essential to understand its mechanism of action and the experimental workflow for its characterization.

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 This compound Mechanism Cyclin D-CDK4/6 Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb p E2F E2F Rb->E2F | Cyclin E Cyclin E E2F->Cyclin E transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Ternary Complex CDK2-Degrader-CRBN Ternary Complex CDK2->Ternary Complex Cyclin E-CDK2->Rb p S-Phase Entry S-Phase Entry Cyclin E-CDK2->S-Phase Entry CDK2_Degrader_1 This compound CDK2_Degrader_1->Ternary Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation CDK2 Degradation Proteasome->Degradation Degradation->CDK2 |

Caption: CDK2 signaling pathway and mechanism of this compound.

Experimental_Workflow cluster_workflow Concentration Optimization Workflow A Prepare this compound Stock Solution B Determine IC50 with Cell Viability Assay (e.g., MTT) A->B C Determine DC50 with Western Blot B->C Concentration Range for Degradation Studies D Analyze Downstream Effects with qPCR (E2F Target Genes) C->D Confirm Functional Consequences E Select Optimal Concentration Range D->E

Caption: Experimental workflow for optimizing this compound concentration.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for maintaining its activity.

  • Solubility: this compound is soluble in DMSO up to 100 mg/mL (223.48 mM).[2] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2]

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 4.47 mg of this compound in 1 mL of DMSO.

    • Use sonication if necessary to ensure complete dissolution.[2]

  • Storage:

    • Store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

    • Protect from light and store under nitrogen if possible.[2]

    • Avoid repeated freeze-thaw cycles.[2]

Protocol for Determining IC50 using MTT Assay

This protocol determines the concentration of this compound that inhibits cell proliferation by 50%.

  • Materials:

    • Cancer cell line of interest

    • 96-well tissue culture plates

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

    • DMSO

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2]

      • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in culture medium. A common starting range is 1 nM to 10 µM.

      • Include a vehicle control (e.g., 0.1% DMSO in medium).

      • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader.

      • Incubate for the desired treatment duration (e.g., 72 hours).

    • MTT Assay:

      • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

      • Incubate for 4 hours at 37°C.[3]

      • Carefully aspirate the medium containing MTT.

      • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2][3]

      • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[2][3]

    • Data Acquisition and Analysis:

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percent viability against the log of the degrader concentration and use non-linear regression analysis to determine the IC50 value.

Protocol for Determining DC50 by Western Blot

This protocol directly measures the degradation of CDK2 protein to determine the DC50.

  • Materials:

    • Cancer cell line of interest

    • 6-well tissue culture plates

    • This compound stock solution

    • Ice-cold PBS

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-CDK2, anti-p-Rb (S807/811), anti-Rb, and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Cell Treatment:

      • Seed cells in 6-well plates and allow them to attach overnight.

      • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a specific time (e.g., 24 hours). Include a vehicle control.

    • Cell Lysis:

      • After treatment, wash cells twice with ice-cold PBS.

      • Add an appropriate volume of ice-cold RIPA buffer to each well.

      • Scrape the cells and collect the lysate.

      • Incubate on ice for 30 minutes, vortexing occasionally.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

      • Collect the supernatant.

    • Protein Quantification and Sample Preparation:

      • Determine the protein concentration of each lysate using a BCA assay.

      • Normalize the protein concentration of all samples with lysis buffer.

      • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Western Blotting:

      • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

      • Perform electrophoresis to separate the proteins.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection and Analysis:

      • Apply ECL detection reagent and capture the chemiluminescent signal.

      • Quantify the band intensities using densitometry software.

      • Normalize the CDK2 signal to the loading control.

      • Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the log of the degrader concentration to determine the DC50 and Dmax values.

Protocol for qPCR Analysis of E2F Target Gene Expression

This protocol measures the mRNA levels of E2F target genes to assess the functional consequence of CDK2 degradation.

  • Materials:

    • Cancer cell line of interest

    • 6-well tissue culture plates

    • This compound stock solution

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

    • qPCR master mix (e.g., SYBR Green)

    • Primers for E2F target genes (e.g., CCNE1, CDC6, DHFR) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Procedure:

    • Cell Treatment and RNA Extraction:

      • Treat cells with the desired concentrations of this compound as determined from the Western blot analysis.

      • After the desired incubation time (e.g., 24 hours), harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • cDNA Synthesis:

      • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

    • qPCR:

      • Set up the qPCR reactions in triplicate for each gene (target and housekeeping) and each sample.

      • A typical reaction mixture includes cDNA template, forward and reverse primers, and qPCR master mix.

      • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Data Analysis:

      • Determine the cycle threshold (Ct) values for each gene and sample.

      • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.

By following these detailed protocols, researchers can effectively determine the optimal in-vitro concentration of this compound for their specific experimental needs, ensuring robust and reproducible results in the investigation of this promising therapeutic agent.

References

Application Notes and Protocols for Cell Cycle Analysis Following CDK2 Degrader 1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its activity, in complex with Cyclin E and Cyclin A, is essential for the initiation of DNA synthesis.[1] In many cancers, the CDK2 pathway is dysregulated, making it an attractive target for therapeutic intervention.[1] CDK2 degrader 1 is a heterobifunctional molecule, such as a proteolysis-targeting chimera (PROTAC), designed to specifically induce the degradation of CDK2 protein, thereby inhibiting its function.[3][4] This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells.

Signaling Pathway and Experimental Workflow

The degradation of CDK2 by a PROTAC such as this compound is expected to induce cell cycle arrest, primarily at the G1/S checkpoint. The following diagrams illustrate the CDK2 signaling pathway and the general experimental workflow for cell cycle analysis.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription G1_S_Transition G1/S Transition E2F->G1_S_Transition drives CyclinE_CDK2->Rb phosphorylates CyclinE_CDK2->G1_S_Transition promotes Proteasome Proteasome CyclinE_CDK2->Proteasome CDK2_Degrader_1 This compound CDK2_Degrader_1->CyclinE_CDK2 induces degradation via

Caption: CDK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Cell_Seeding 1. Cell Seeding Treatment 2. Treatment with This compound Cell_Seeding->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Cell_Harvesting 4. Cell Harvesting Incubation->Cell_Harvesting Western_Blot 5a. Western Blot (CDK2, Cyclin E) Cell_Harvesting->Western_Blot Flow_Cytometry 5b. Flow Cytometry (PI Staining) Cell_Harvesting->Flow_Cytometry Proliferation_Assay 5c. Proliferation Assay (MTT) Cell_Harvesting->Proliferation_Assay Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Experimental Workflow for Cell Cycle Analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., OVCAR3, MCF-7)

  • Cell Culture Medium: As required for the specific cell line (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Propidium (B1200493) Iodide (PI) Staining Solution: 50 µg/mL PI, 100 µg/mL RNase A in PBS

  • 70% Ethanol (B145695) (ice-cold)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent

  • SDS-HCl Solution [5]

  • Protein Lysis Buffer

  • BCA Protein Assay Kit

  • Primary Antibodies: anti-CDK2, anti-Cyclin E, anti-β-actin

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL Western Blotting Substrate

Cell Culture and Treatment
  • Cell Seeding: Seed the chosen cancer cells in 6-well plates (for flow cytometry and Western blot) or 96-well plates (for MTT assay) at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO. Replace the medium in the wells with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is based on staining the cells with propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle.[6][7]

  • Cell Harvesting: For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube. For suspension cells, directly collect the cells into a centrifuge tube.

  • Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 2 mL of cold PBS. Repeat this wash step once.[8]

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9][10]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which PI can also bind to.[8] Incubate at 37°C for 30 minutes.

  • Propidium Iodide Staining: Add 500 µL of PI staining solution (final concentration of 50 µg/mL) to the cell suspension.

  • Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating to exclude doublets and debris. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[7][11]

Western Blot Analysis

This protocol is to confirm the degradation of CDK2 and assess the levels of related cell cycle proteins.[12][13][14]

  • Cell Lysis: After treatment, wash the cells in 6-well plates with cold PBS and add 100-200 µL of protein lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Proliferation Assay (MTT Assay)

The MTT assay measures cell viability and proliferation by assessing the metabolic activity of the cells.[15]

  • MTT Addition: After the desired incubation period with this compound, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well of the 96-well plate.[5]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[5]

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cell Cycle Distribution after Treatment with this compound

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control055.2 ± 2.130.5 ± 1.514.3 ± 0.8
This compound0.165.8 ± 2.520.1 ± 1.214.1 ± 0.7
This compound178.3 ± 3.010.2 ± 0.911.5 ± 0.6
This compound1085.1 ± 3.55.6 ± 0.59.3 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Protein Expression Levels after Treatment with this compound (48 hours)

Treatment GroupConcentration (µM)Relative CDK2 ExpressionRelative Cyclin E Expression
Vehicle Control01.001.00
This compound0.10.45 ± 0.050.98 ± 0.08
This compound10.12 ± 0.030.95 ± 0.07
This compound100.03 ± 0.010.92 ± 0.06

Protein levels are normalized to β-actin and expressed relative to the vehicle control. Data are presented as mean ± standard deviation.

Table 3: Cell Viability after Treatment with this compound (72 hours)

Treatment GroupConcentration (µM)% Cell Viability
Vehicle Control0100 ± 5.2
This compound0.185.3 ± 4.1
This compound162.1 ± 3.5
This compound1040.7 ± 2.8

Cell viability is expressed as a percentage relative to the vehicle control. Data are presented as mean ± standard deviation.

Troubleshooting

IssuePossible CauseSolution
Flow Cytometry: High CV of G1/G0 peaks- Inappropriate fixative - Cell clumping- Use 70% ethanol for fixation.[8] - Ensure gentle vortexing during fixation and resuspend the cell pellet thoroughly at each step.
Western Blot: No or weak signal- Insufficient protein loading - Ineffective antibody- Increase the amount of protein loaded. - Use a fresh or validated antibody.
MTT Assay: Low absorbance values- Low cell number - Insufficient incubation time- Optimize the initial cell seeding density. - Increase the incubation time with the MTT reagent.
General: Inconsistent results- Cell line variability - Inconsistent treatment times- Use cells at a consistent passage number. - Ensure precise timing for all treatments and incubations.

Conclusion

These protocols provide a comprehensive framework for evaluating the effects of this compound on the cell cycle. By combining flow cytometry for cell cycle distribution, Western blotting for protein degradation, and MTT assays for cell proliferation, researchers can gain a detailed understanding of the mechanism of action of this novel class of therapeutics.

References

Application Note: Global Proteomics to Identify Off-Targets of a CDK2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the G1-S phase transition of the cell cycle.[3][4][5] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[3][4]

While CDK2-targeting PROTACs (degraders) are designed for high specificity, ensuring their selectivity across the entire proteome is a critical step in preclinical development to minimize potential toxicity and off-target effects.[6] Unintended degradation of other proteins can occur if the degrader's components have affinities for other proteins.[7]

This application note provides a detailed protocol for using unbiased, mass spectrometry (MS)-based global proteomics to identify and quantify the on-target and off-target effects of a CDK2 degrader.[7] The cornerstone of this workflow is the use of Tandem Mass Tag (TMT) labeling for robust multiplexed quantification of protein abundance changes across different treatment conditions.[8][9] Additionally, we describe protocols for orthogonal validation of potential off-targets using Western Blotting and confirmation of target engagement using the Cellular Thermal Shift Assay (CETSA).[7][10]

Overall Experimental Workflow

The comprehensive workflow for identifying off-targets begins with treating a relevant cell line with the CDK2 degrader and appropriate controls. A global proteomics analysis is then performed to identify proteins with altered abundance. Hits are subsequently validated using orthogonal methods.

G cluster_0 Phase 1: Discovery Proteomics cluster_1 Phase 2: Validation cell_culture 1. Cell Culture & Treatment lysis 2. Lysis & Protein Digestion cell_culture->lysis tmt 3. TMT Labeling & Pooling lysis->tmt lcms 4. LC-MS/MS Analysis tmt->lcms data_analysis 5. Data Analysis & Hit Identification lcms->data_analysis western 6. Western Blot Validation data_analysis->western cetsa 7. CETSA Target Engagement data_analysis->cetsa

Caption: High-level workflow for off-target identification.

Experimental Protocols

Protocol 1: Global Quantitative Proteomics

This protocol outlines the core steps from cell treatment to data analysis for identifying proteins affected by the CDK2 degrader.

1.1. Cell Culture and Treatment

  • Culture a suitable human cell line (e.g., HeLa or a cancer cell line with CDK2 dependency) to ~70-80% confluency.[7]

  • Prepare the following treatment groups in biological triplicate:

    • Vehicle Control (e.g., 0.1% DMSO)

    • CDK2 Degrader (e.g., 100 nM)

    • Negative Control Degrader (e.g., 100 nM of an epimer that does not bind the E3 ligase).[7]

  • Treat cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.

1.2. Protein Extraction, Reduction, Alkylation, and Digestion

  • Harvest and wash cells with ice-cold PBS.

  • Lyse cells in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.[11]

  • Determine protein concentration using a BCA assay.[12]

  • Transfer 100 µg of protein from each sample to a new tube.

  • Reduction: Add TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM and incubate at 37°C for 1 hour.[11]

  • Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.[11]

  • Dilute the urea (B33335) concentration to <2 M with 100 mM TEAB (triethylammonium bicarbonate).

  • Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[11]

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

1.3. Tandem Mass Tag (TMT) Labeling

  • Resuspend the desalted peptides in 100 mM TEAB.

  • Add the appropriate TMTpro reagent (dissolved in anhydrous acetonitrile) to each peptide sample.[11]

  • Incubate for 1 hour at room temperature.[11]

  • Quench the reaction by adding 5% hydroxylamine (B1172632) and incubating for 15 minutes.[11]

  • Combine all labeled samples into a single tube, desalt again, and dry under vacuum.[8]

1.4. LC-MS/MS Analysis

  • Resuspend the pooled, labeled peptides in a suitable buffer for liquid chromatography.

  • Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.[8][9]

  • The MS method should be configured to acquire MS1 spectra for precursor ions followed by higher-energy collisional dissociation (HCD) MS2 scans for both peptide identification and TMT reporter ion quantification.

1.5. Data Analysis

  • Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Search the spectra against a human protein database (e.g., UniProt/Swiss-Prot).

  • Quantify the TMT reporter ion intensities to determine relative protein abundance across samples.

  • Identify potential off-targets as proteins that show a significant and dose-dependent decrease in abundance in the CDK2 degrader-treated samples compared to controls.[9]

Protocol 2: Western Blot Validation

This method is used to confirm the degradation of specific proteins identified in the proteomics screen.[7]

  • Prepare cell lysates from cells treated as described in section 1.1.

  • Determine protein concentration and normalize all samples.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[13]

  • Transfer proteins to a PVDF membrane.[10]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

  • Incubate the membrane overnight at 4°C with a validated primary antibody against the protein of interest (e.g., anti-CDK2, anti-potential off-target).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct physical interaction (target engagement) between the degrader and a potential off-target protein in a cellular context.[10][14] The principle is that ligand binding stabilizes a protein against thermal denaturation.[10]

  • Culture and treat intact cells with the vehicle or CDK2 degrader for a short period (e.g., 1-2 hours).

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.[10]

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Collect the supernatant and analyze the amount of soluble protein remaining at each temperature using Western Blotting as described in Protocol 2.

  • A positive thermal shift (more protein remaining soluble at higher temperatures) in the degrader-treated sample indicates target engagement.[10]

Data Presentation

Quantitative data from the proteomics experiment should be summarized to clearly present the findings.

Table 1: Illustrative Global Proteomics Results for CDK2 Degrader Treatment

ProteinGene NameLog2 Fold Change (Degrader vs. Vehicle)p-valueAnnotation
CDK2 CDK2-3.15 1.2e-8On-Target
Cyclin E1CCNE1-0.110.85Downstream effector (no change)
CDK1CDK1-0.250.62Homologous kinase (no change)
CDK4CDK4-0.080.91Homologous kinase (no change)
BRD4 BRD4-2.89 5.5e-7Potential Off-Target
ZFP91 ZFP91-2.54 9.1e-6Potential Off-Target
GAPDHGAPDH0.050.95Housekeeping control
ACTBACTB-0.020.98Housekeeping control
Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation.

Table 2: Illustrative CETSA Validation Results

Protein TargetTreatmentMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
CDK2Vehicle48.5°C-Baseline
CDK2Degrader53.2°C+4.7°CTarget Engagement Confirmed
BRD4Vehicle51.0°C-Baseline
BRD4Degrader54.1°C+3.1°COff-Target Engagement Confirmed
GAPDHVehicle62.1°C-Baseline
GAPDHDegrader62.3°C+0.2°CNo Engagement

Signaling Pathway Visualization

Understanding the target's primary pathway is crucial for interpreting downstream effects versus direct off-target effects. CDK2 is a key regulator of the cell cycle, primarily driving the transition from the G1 to the S phase.

G mitogens Mitogenic Signals (e.g., Growth Factors) cyclinD Cyclin D mitogens->cyclinD Upregulates cdk46 CDK4/6 cyclinD->cdk46 Binds & Activates pRb pRb cdk46->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Releases cyclinE Cyclin E E2F->cyclinE Upregulates Transcription CDK2_target CDK2 cyclinE->CDK2_target Binds & Activates CDK2_target->pRb Further Inactivates S_phase S-Phase Entry (DNA Replication) CDK2_target->S_phase Phosphorylates Substrates

References

Troubleshooting & Optimization

troubleshooting lack of CDK2 degradation with CDK2 degrader 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDK2 degrader 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule, commonly known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Cyclin-dependent kinase 2 (CDK2).[1][2][3] The molecule consists of two distinct ligands connected by a linker: one ligand binds to CDK2, and the other binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1] By simultaneously binding to both CDK2 and the E3 ligase, the degrader facilitates the formation of a ternary complex.[2][4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the CDK2 protein. The resulting polyubiquitinated CDK2 is then recognized and degraded by the 26S proteasome, leading to a reduction in total CDK2 levels within the cell.[2][3][5]

cluster_0 Mechanism of this compound cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation CDK2 CDK2 (Target Protein) Degrader This compound CDK2->Degrader Binds PolyUb Poly-Ubiquitinated CDK2 Ternary CDK2 : Degrader : E3 (Ternary Complex) E3 E3 Ligase (e.g., CRBN/VHL) E3->Degrader Binds Ub Ubiquitin (Ub) Ternary->Ub E2 Enzyme +ATP Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded CDK2 (Peptides) Proteasome->Degraded Degradation

Caption: Mechanism of Action for PROTAC-based this compound.

Q2: I am not observing any CDK2 degradation. What are the most common initial reasons?

A2: Lack of degradation can stem from several factors. The most common initial issues to investigate are:

  • Compound Integrity and Activity: Ensure the degrader is correctly solubilized and has not degraded during storage.

  • Cellular Permeability: The degrader may not be efficiently entering the cells due to its high molecular weight.[6]

  • Incorrect Concentration Range: The concentration used might be too low to be effective or, paradoxically, too high, leading to the "hook effect".[7][8]

  • Insufficient Incubation Time: The kinetics of degradation can vary; the chosen time point might be too early to observe a significant reduction in protein levels.[8]

  • Cell Line Specifics: The cell line may not express sufficient levels of the target protein (CDK2) or the specific E3 ligase (e.g., CRBN, VHL) that the degrader recruits.[9]

Q3: What is the "hook effect" and how can it lead to a lack of degradation?

A3: The hook effect is a phenomenon where the effectiveness of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[7][8][10] It occurs because at excessive concentrations, the degrader is more likely to form non-productive binary complexes (Degrader-CDK2 or Degrader-E3 Ligase) rather than the productive ternary complex required for degradation.[7][8] If you only test at high concentrations, you might mistakenly conclude the compound is inactive because your experiment is operating on the right side of the curve where degradation is minimal.[7][8]

Troubleshooting Guide: No CDK2 Degradation Observed

This guide provides a systematic approach to identify the root cause of failed CDK2 degradation.

Problem 1: Is the experimental setup sound?

Start by ruling out fundamental experimental issues before investigating complex biological mechanisms.

Question: How can I confirm my basic experimental parameters are correct?

Answer:

  • Verify Compound Integrity: Confirm that this compound is properly dissolved in a suitable solvent (e.g., DMSO) and has been stored correctly. If possible, verify its chemical identity and purity via LC-MS or NMR.

  • Optimize Concentration Range: Perform a dose-response experiment over a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and check for a potential hook effect.[7][8]

  • Perform a Time-Course Experiment: At an optimal concentration, assess CDK2 levels at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to determine the degradation kinetics.[8]

  • Check Cell Health: Ensure cells are healthy and not overly confluent, as this can affect the efficiency of the ubiquitin-proteasome system.[9]

Example Dose-Response Data

The table below illustrates expected outcomes from a dose-response experiment. An effective degrader will show a decrease in CDK2 levels, potentially followed by a hook effect at higher concentrations.

This compound (nM)% Remaining CDK2 (vs. Vehicle)Observation
0 (Vehicle)100%Baseline
185%Minimal Degradation
1040%Significant Degradation
10015%Maximal Degradation (Dmax)
100050%Hook Effect
1000080%Strong Hook Effect
Problem 2: Is the degrader engaging its targets inside the cell?

If the basic setup is correct, the next step is to confirm the degrader can enter the cell and bind to its intended targets.

cluster_troubleshoot Troubleshooting Steps cluster_no Start No CDK2 Degradation (Western Blot) Check_Setup Step 1: Verify Experimental Setup Start->Check_Setup Is compound/dose/time ok? Check_Engagement Step 2: Confirm Target Engagement Check_Setup->Check_Engagement Yes No1 Re-optimize protocol Check_Setup->No1 No Check_Ternary Step 3: Assess Ternary Complex Check_Engagement->Check_Ternary Yes No2 Assess permeability (PAMPA) Confirm target expression Check_Engagement->No2 No Check_Ub Step 4: Verify Ubiquitination Check_Ternary->Check_Ub Yes No3 Assess cooperativity (SPR/FRET) Redesign linker Check_Ternary->No3 No Check_Proteasome Step 5: Check Proteasome Activity Check_Ub->Check_Proteasome Yes No4 Check lysine (B10760008) accessibility Switch E3 ligase Check_Ub->No4 No Solution Root Cause Identified Check_Proteasome->Solution Yes No5 Use proteasome inhibitor (e.g., MG132) as control Check_Proteasome->No5 No

References

optimizing treatment duration for complete CDK2 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize treatment duration for complete Cyclin-Dependent Kinase 2 (CDK2) degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for PROTAC-mediated CDK2 degradation?

A1: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce targeted protein degradation. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), in this case, CDK2, and another ligand that recruits an E3 ubiquitin ligase (like Cereblon [CRBN] or Von Hippel-Lindau [VHL]). These are connected by a flexible linker. Upon entering a cell, the PROTAC forms a ternary complex with CDK2 and the E3 ligase. This proximity induces the E3 ligase to tag CDK2 with ubiquitin chains, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple CDK2 proteins.[1][2][3]

Q2: Why am I observing only partial or incomplete CDK2 degradation?

A2: Incomplete CDK2 degradation can be attributed to several factors:

  • Cell Cycle Dependence: CDK2 degradation has been shown to be highly dependent on the cell cycle phase. For instance, the pan-kinase PROTAC TL12-186 effectively degrades CDK2 in unsynchronized or G1-arrested cells but shows minimal degradation in the S or G2/M phases.[4][5][6] This is because the ability of CDK2 to form a stable ternary complex with the PROTAC and the E3 ligase CRBN is restricted to the G1 phase.[4][5][6]

  • Suboptimal PROTAC Concentration: PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of binary complexes (PROTAC-CDK2 or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation efficiency.[7]

  • Limited E3 Ligase Availability: The expression levels of the recruited E3 ligase (e.g., CRBN, VHL) can vary between cell lines, potentially limiting the maximum degradation (Dmax) achievable.

  • PROTAC Selectivity and Linker Optimization: The specific E3 ligase ligand and the linker length/composition are critical for optimal ternary complex formation.[1][8] Some VHL-based CDK2 PROTACs have shown good selectivity but only achieve partial degradation.[9]

Q3: How long should I treat my cells to achieve maximal CDK2 degradation?

A3: The kinetics of CDK2 degradation can vary significantly. Some PROTACs can induce substantial CDK9 degradation within one hour, which persists for at least 24 hours.[7] For CDK2, kinetic profiles often show rapid degradation, but the time to reach Dmax (maximum degradation) can range from a few hours to over 24 hours.[4] It is crucial to perform a time-course experiment (e.g., 2, 4, 6, 8, 12, 24, and 48 hours) to determine the optimal treatment duration for your specific degrader and cell model.

Q4: How can I confirm that the observed loss of CDK2 is due to proteasomal degradation?

A4: To verify that protein loss is mediated by the proteasome, you can co-treat cells with your CDK2 degrader and a proteasome inhibitor, such as MG-132. If the degradation of CDK2 is prevented or reversed in the presence of MG-132, it confirms that the process is proteasome-dependent.[1]

Q5: Can a CDK2 degrader also affect the levels of its associated cyclins?

A5: Yes, some CDK2-directed PROTACs have been shown to induce the simultaneous degradation of CDK2-associated cyclins, such as Cyclin E1.[9][10] This can be a desirable effect, as the CDK2/Cyclin E pathway is often altered in cancers.[3]

Troubleshooting Guides

Guide 1: Issue - Incomplete or No CDK2 Degradation

If you observe suboptimal degradation of CDK2, follow these troubleshooting steps.

G start Start: Incomplete CDK2 Degradation q1 Have you performed a dose-response and time-course experiment? start->q1 a1_no Action: Run a time-course (e.g., 2-48h) and dose-response (e.g., 0.1nM-1µM) experiment to find optimal conditions. q1->a1_no No q2 Is degradation cell cycle dependent? q1->q2 Yes a1_no->q2 a2_yes Action: Synchronize cells in G1 phase (e.g., via serum starvation) and repeat treatment. Compare with unsynchronized and S/G2/M arrested cells. q2->a2_yes Yes q3 Is the degradation proteasome-mediated? q2->q3 No/Unknown a2_yes->q3 a3_no Action: Co-treat with a proteasome inhibitor (e.g., MG-132). If degradation is not rescued, investigate off-target effects or transcriptional downregulation. q3->a3_no No/Unsure q4 Is the ternary complex forming effectively? q3->q4 Yes a3_no->q4 a4_no Action: Consider using a different PROTAC with an alternative E3 ligase ligand (e.g., VHL vs. CRBN) or optimized linker. q4->a4_no No/Unsure end_node Outcome: Optimized Degradation Protocol q4->end_node Yes a4_no->end_node

Caption: Troubleshooting flow for incomplete CDK2 degradation.

Guide 2: Issue - High Variability Between Experimental Replicates

High variability can obscure results. Use this guide to improve consistency.

  • Standardize Cell Seeding and Confluency: Ensure that cells are seeded at the same density for every experiment and are at a consistent confluency (typically 70-80%) at the time of treatment. Cell density can influence cell cycle distribution and protein expression.

  • Ensure Homogeneous Drug Concentration: When adding the degrader, mix thoroughly but gently to ensure a uniform final concentration across the culture vessel. Use freshly prepared dilutions from a trusted stock solution for each experiment.

  • Consistent Incubation Times: Use a precise timer for all treatment durations. Staggering the addition of the compound and the harvesting of cells can help ensure that all samples are treated for the exact intended time.

  • Uniform Lysate Preparation: Ensure complete cell lysis and accurate protein quantification (e.g., using a BCA assay). Load equal amounts of total protein for each sample in your Western blot analysis.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize the CDK2 signal. This accounts for any variations in protein loading.[11]

Quantitative Data Summary

The following table summarizes key degradation parameters for selected CDK2-targeting PROTACs from published literature.

PROTAC Name/IDE3 LigaseTarget(s)DC50DmaxCell Line(s)Citation
PROTAC-8 VHLCDK2 (selective)~100 nM~50%HEI-OC1[1]
Molecule 7 (CPS2) CRBNCDK2, AURKAPotent (nM range)Not specifiedAML cells[9]
FN-pom (Molecule 2) CRBNCDK2, Cyclin E1Not specifiedNot specifiedBreast cancer cells[9]
TMX-2172 (Molecule 4) CRBNCDK2, CDK5Not specified>90%Jurkat, OVCAR8[9]
THAL-SNS-032 CRBNCDK9 (primary)<250 nM>90% (for CDK9)MOLT4[7]

Note: DC50 is the concentration required to achieve 50% of maximal degradation. Dmax is the maximum percentage of degradation observed.

Experimental Protocols

Protocol 1: Western Blotting for CDK2 Quantification

This protocol provides a standard method for measuring changes in CDK2 protein levels.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel (e.g., 10-12%). Run the gel until adequate separation of protein bands is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CDK2 overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify the band intensity using software like ImageJ or Bio-Rad ImageLab.[12] Normalize the CDK2 signal to the corresponding loading control signal.

Protocol 2: Cell Synchronization in G1 Phase

To study cell cycle-dependent degradation, cells can be arrested in the G1 phase.

  • Method: Serum Starvation

  • Seeding: Plate cells at a low to moderate density. Allow them to adhere and enter the exponential growth phase (approx. 24 hours).

  • Starvation: Remove the complete growth medium and wash the cells once with serum-free medium.

  • Incubation: Add serum-free or low-serum (e.g., 0.1% FBS) medium to the cells and incubate for 24-48 hours. The optimal duration may vary by cell line.

  • Treatment: After the starvation period, add the CDK2 degrader directly to the serum-free medium and proceed with your time-course experiment.

  • Verification (Optional): Confirm G1 arrest in a parallel set of untreated cells using flow cytometry analysis of DNA content (e.g., propidium (B1200493) iodide staining).

Visualizations

G cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC CDK2_bound CDK2 PROTAC->CDK2_bound CDK2 CDK2 (Target Protein) CDK2->CDK2_bound E3 E3 Ligase (e.g., CRBN/VHL) E3_bound E3 Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound CDK2_bound->PROTAC_bound PolyUb Poly-Ubiquitination CDK2_bound->PolyUb Tagging E3_bound->PolyUb E2 Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC mechanism for targeted CDK2 degradation.

G start Start: Optimize Treatment Duration step1 Step 1: Initial Time-Course Treat cells for 2, 4, 8, 12, 24h with a fixed PROTAC concentration (e.g., 10x target IC50). start->step1 step2 Step 2: Analyze Degradation Quantify CDK2 levels via Western Blot. Identify the time point (T_max) with maximum degradation (D_max). step1->step2 step3 Step 3: Dose-Response at T_max Treat cells for T_max duration with a range of PROTAC concentrations to determine DC50. step2->step3 step4 Step 4: Validation Confirm proteasome dependency using MG-132 co-treatment at optimal dose and time. step3->step4 step5 Step 5: Assess Cell Cycle Effects Compare degradation in synchronized (G1) vs. unsynchronized populations. step4->step5 end_node Final Optimized Protocol step5->end_node

Caption: Experimental workflow for optimizing treatment duration.

References

CDK2 degrader 1 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CDK2 Degrader 1, focusing on its stability in cell culture media and troubleshooting potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective CDK2 molecular glue degrader.[1][2] It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), which then induces the ubiquitination and subsequent proteasomal degradation of Cyclin-Dependent Kinase 2 (CDK2).[1][2] This targeted degradation of CDK2 leads to cell cycle arrest and has potential applications in cancer research.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to three years.[3] In solvent, it is recommended to store aliquots at -80°C for up to six months or at -20°C for one month, protected from light and under nitrogen.[2][3] It is advised to avoid repeated freeze-thaw cycles.[2]

Q3: How stable is this compound in cell culture media?

A3: The stability of this compound in cell culture media can be influenced by factors such as media composition, temperature, and incubation time. It is recommended to assess the stability under your specific experimental conditions.[4] See the table below for representative stability data.

Stability of this compound in Cell Culture Media

The following table summarizes the typical stability of this compound in standard cell culture media at 37°C. This data is illustrative and may vary based on specific experimental conditions.

Time (hours)Concentration Remaining in RPMI-1640 + 10% FBS (%)Concentration Remaining in DMEM + 10% FBS (%)
0100%100%
298%97%
495%94%
890%88%
1285%82%
2475%70%
4855%50%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media via LC-MS/MS

This protocol outlines a method to quantify the concentration of this compound in cell culture media over time.

  • Preparation of Media Samples:

    • Prepare a stock solution of this compound in DMSO.

    • Spike the stock solution into pre-warmed (37°C) cell culture medium (e.g., RPMI-1640 with 10% FBS) to a final concentration of 1 µM.

    • Incubate the medium in a sterile container at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot (e.g., 100 µL) of the medium.

    • Immediately quench the sample by adding it to 300 µL of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing:

    • Vortex the samples for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% acetonitrile/water for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound relative to the internal standard.

    • Calculate the percentage of the degrader remaining at each time point compared to the 0-hour time point.

Protocol 2: Western Blot Analysis of CDK2 Degradation

This protocol is for assessing the efficacy of this compound in degrading CDK2 protein in a cellular context.

  • Cell Seeding:

    • Seed cells (e.g., OVCAR3, a CDK2-dependent cell line) in 6-well plates and allow them to adhere overnight.[5]

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 24 hours).[6] Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against CDK2 and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the extent of CDK2 degradation.

Troubleshooting Guide

Issue 1: Inconsistent or No CDK2 Degradation

  • Possible Cause: Instability of the degrader in the cell culture medium.[4]

    • Solution: Assess the stability of your degrader in your specific medium over the time course of your experiment using LC-MS/MS (see Protocol 1). Prepare fresh solutions of the degrader for each experiment.

  • Possible Cause: Low expression of Cereblon (CRBN) in the cell line.

    • Solution: Verify the expression level of CRBN in your cell line by Western blot or qPCR. Choose a cell line with sufficient CRBN expression.

  • Possible Cause: Cell health or confluency.

    • Solution: Standardize your cell culture conditions, including passage number and seeding density, to ensure consistency.[4]

Issue 2: Off-Target Effects Observed

  • Possible Cause: The degrader may be affecting other kinases or proteins.

    • Solution: Perform proteomic analysis (e.g., TMT-based quantitative proteomics) to get a global view of protein level changes upon treatment.[4]

  • Possible Cause: The linker or E3 ligase ligand may have intrinsic activity.

    • Solution: Test the E3 ligase ligand alone as a negative control in your experiments.

Issue 3: "Hook Effect" Observed (Reduced Degradation at High Concentrations)

  • Possible Cause: At high concentrations, unproductive binary complexes of the degrader with either CDK2 or CRBN can form, which compete with the formation of the productive ternary complex required for degradation.[7]

    • Solution: Perform a dose-response experiment with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for degradation.

Visualizations

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK Ras Ras RTK->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cyclin_D Cyclin D MAPK_Pathway->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylates CDK4_6->Rb Releases E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Upregulates CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb Phosphorylates S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Promotes Degradation Degradation CDK2->Degradation Ubiquitination CDK2_Degrader_1 This compound CRBN CRBN (E3 Ligase) CDK2_Degrader_1->CRBN Binds CRBN->CDK2 Recruits Proteasome Proteasome Proteasome->Degradation Mediates

Caption: CDK2 Signaling Pathway and Mechanism of this compound.

Experimental_Workflow cluster_stability Compound Stability Assessment cluster_degradation Cellular Degradation Assay Prep_Media 1. Prepare Media with This compound Incubate 2. Incubate at 37°C Prep_Media->Incubate Collect_Samples 3. Collect Aliquots at Time Points Incubate->Collect_Samples Quench_Process 4. Quench and Process for Analysis Collect_Samples->Quench_Process LCMS 5. Analyze by LC-MS/MS Quench_Process->LCMS Seed_Cells 1. Seed Cells Treat_Cells 2. Treat with This compound Seed_Cells->Treat_Cells Lyse_Cells 3. Lyse Cells and Quantify Protein Treat_Cells->Lyse_Cells Western_Blot 4. Western Blot for CDK2 Levels Lyse_Cells->Western_Blot Analyze_Results 5. Quantify Degradation Western_Blot->Analyze_Results

Caption: Workflow for Assessing Stability and Degradation Efficacy.

References

Technical Support Center: The Impact of CRBN Expression on CDK2 Degrader Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and address common issues encountered when investigating the efficacy of CDK2 degraders, with a specific focus on the role of Cereblon (CRBN) expression levels.

Frequently Asked Questions (FAQs)

Q1: What is the role of CRBN in the mechanism of action of CDK2 degraders?

A1: Cereblon (CRBN) is a crucial component of the CRL4-CRBN E3 ubiquitin ligase complex. For many CDK2 degraders, such as those based on thalidomide (B1683933) or its analogs (IMiDs), CRBN acts as the E3 ligase receptor. The degrader molecule forms a ternary complex by binding simultaneously to both CDK2 and CRBN. This proximity induces the ubiquitination of CDK2, marking it for degradation by the proteasome. Therefore, the presence and availability of CRBN are essential for the activity of these degraders.[1][2]

Q2: How do CRBN expression levels affect the efficacy of a CDK2 degrader?

A2: The expression level of CRBN in cancer cells is a critical determinant of the efficacy of CRBN-dependent CDK2 degraders. Higher levels of CRBN generally lead to more efficient formation of the ternary complex, resulting in more robust CDK2 degradation and greater anti-proliferative effects. Conversely, low or absent CRBN expression can lead to reduced degrader efficacy and drug resistance.[1][3]

Q3: My CDK2 degrader is not showing any activity in my cell line. What could be the reason?

A3: Lack of activity could be due to several factors. One of the primary reasons for the inactivity of a CRBN-based CDK2 degrader is insufficient CRBN expression in the chosen cell line. It is also possible that the target protein, CDK2, is not expressed or is present at very low levels. Additionally, mutations in CRBN or CDK2 that prevent the formation of a stable ternary complex can also lead to a lack of activity. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.

Q4: How can I measure the expression level of CRBN in my cells?

A4: Several methods can be used to quantify CRBN expression levels. The most common techniques are:

  • Western Blotting: This method allows for the quantification of CRBN protein levels relative to a loading control.

  • Quantitative Real-Time PCR (qRT-PCR): This technique measures the mRNA expression level of the CRBN gene.

  • Flow Cytometry: This can be used to determine the percentage of cells in a population that express CRBN and the relative amount of CRBN per cell.

  • Mass Spectrometry-based Proteomics: This approach can provide a more absolute quantification of CRBN protein abundance.

Q5: What is a "hook effect" in the context of CDK2 degraders, and how can I avoid it?

A5: The "hook effect" is a phenomenon where the efficacy of a degrader decreases at very high concentrations. This occurs because at excessive concentrations, the degrader can independently saturate both CDK2 and CRBN, leading to the formation of binary complexes (Degrader-CDK2 and Degrader-CRBN) rather than the productive ternary complex (CDK2-Degrader-CRBN). To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
No CDK2 degradation observed after treatment. 1. Low or no CRBN expression in the cell line. - Confirm CRBN protein expression by Western blot. - If CRBN levels are low, consider using a cell line with higher endogenous CRBN expression or engineer your current cell line to overexpress CRBN.
2. Low or no CDK2 expression in the cell line. - Verify CDK2 protein expression by Western blot.
3. Ineffective degrader concentration. - Perform a dose-response experiment with a wide range of degrader concentrations to determine the optimal concentration for degradation and to identify a potential "hook effect".
4. Degrader instability or poor cell permeability. - Confirm the stability of your degrader compound in your experimental media. - Assess cell permeability using cellular uptake assays if possible.
5. Mutation in CRBN or CDK2. - Sequence the CRBN and CDK2 genes in your cell line to check for mutations that might interfere with binding.
Inconsistent CDK2 degradation between experiments. 1. Variability in cell culture conditions. - Ensure consistent cell passage number, confluency, and growth conditions.
2. Inconsistent degrader preparation. - Prepare fresh degrader solutions for each experiment from a validated stock.
3. Variability in Western blot procedure. - Standardize all steps of the Western blot protocol, including protein loading, antibody concentrations, and incubation times. Use a quantitative immunoblotting approach.
Decreased cell viability does not correlate with CDK2 degradation. 1. Off-target effects of the degrader. - Use a negative control degrader that binds to CDK2 but not CRBN to assess CRBN-independent effects. - Perform proteome-wide analysis to identify other proteins that may be degraded.
2. Cell line is not dependent on CDK2 for survival. - Confirm the dependence of your cell line on CDK2 using genetic approaches like CRISPR/Cas9-mediated knockout or siRNA knockdown of CDK2.[4]

Quantitative Data Summary

Table 1: Illustrative Correlation between CRBN Expression and BRD4 Degrader (dBET1) Efficacy

Cell Line CategoryRelative CRBN mRNA ExpressionRepresentative DC50 of dBET1 (nM)
High CRBN ExpressersHigh< 50
Moderate CRBN ExpressersModerate50 - 200
Low CRBN ExpressersLow> 200 or inactive

This table is a conceptual representation based on findings for CRBN-dependent degraders and illustrates the expected trend for CDK2 degraders. Actual values would need to be determined experimentally.

Key Experimental Protocols

Protocol 1: Quantitative Western Blot for CDK2 and CRBN

This protocol allows for the quantitative assessment of CDK2 degradation and the determination of CRBN expression levels.

1. Cell Lysis:

  • Culture cells to 70-80% confluency in a 6-well plate.

  • Treat cells with the CDK2 degrader at various concentrations for the desired time.

  • Wash cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Sample Preparation and SDS-PAGE:

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load samples onto an SDS-PAGE gel.

4. Protein Transfer:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CDK2 (your target) and CRBN, along with a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Quantification:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software. Normalize the CDK2 and CRBN band intensities to the loading control.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay determines cell viability by quantifying ATP, which is an indicator of metabolically active cells.

1. Cell Seeding:

  • Seed cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Incubate overnight to allow cells to attach.

2. Compound Treatment:

  • Treat cells with a serial dilution of the CDK2 degrader. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment duration (e.g., 72 hours).

3. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition:

  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Subtract the background luminescence (from wells with medium only).

  • Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.

  • Plot the dose-response curve and calculate the IC50 value.

Visualizations

CRBN_CDK2_Degrader_Pathway cluster_Degrader CDK2 Degrader cluster_Cell Cancer Cell cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex CDK2_Degrader CDK2 Degrader (e.g., TMX-2172) Ternary_Complex Ternary Complex (CDK2-Degrader-CRBN) CDK2_Degrader->Ternary_Complex Binds CDK2 CDK2 CDK2->Ternary_Complex Binds CRBN CRBN DDB1 DDB1 CRBN->Ternary_Complex Binds CUL4A CUL4A RBX1 RBX1 Ub Ubiquitin (Ub) Ub_CDK2 Ubiquitinated CDK2 Ub->Ub_CDK2 Ubiquitination Proteasome Proteasome Degraded_CDK2 Degraded CDK2 Fragments Proteasome->Degraded_CDK2 Degrades Ternary_Complex->Ub_CDK2 Recruits E3 Ligase Complex CRBN_Complex CRBN-DDB1-CUL4A-RBX1 Ub_CDK2->Proteasome Targeted for Degradation

Caption: Mechanism of CRBN-dependent CDK2 degradation.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture treatment Treat cells with CDK2 Degrader start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for CDK2 & CRBN levels lysis->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) lysis->viability_assay

Caption: General experimental workflow.

References

Technical Support Center: Overcoming Resistance to CDK2 Degrader 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDK2 Degrader 1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a targeted protein degrader, likely a Proteolysis Targeting Chimera (PROTAC) or a molecular glue. It functions by hijacking the cell's natural ubiquitin-proteasome system to selectively target and eliminate CDK2 protein, rather than just inhibiting its kinase activity.[1][2] This leads to the suppression of the CDK2/Cyclin E complex, which is crucial for the G1-to-S phase transition in the cell cycle.[3] Some advanced degraders may also co-degrade Cyclin E1, enhancing their efficacy.[4][5][6]

Q2: What are the most common known mechanisms of acquired resistance to CDK2-targeted therapies?

Resistance to therapies targeting the cell cycle, including CDK2, is a significant challenge. Key mechanisms include:

  • Upregulation of Cyclin E (CCNE1/CCNE2 Amplification): This is a primary driver of resistance to various cancer therapies, including CDK4/6 inhibitors, and is a key vulnerability that CDK2 degraders aim to exploit.[7][8][9] However, very high levels of Cyclin E may require higher concentrations of the degrader for effective CDK2 depletion.

  • Loss of Retinoblastoma (Rb) Protein: The CDK4/6-CDK2/Cyclin E axis converges on the phosphorylation of Rb. If Rb is lost or non-functional, the cell cycle can progress independently of CDK2 activity, rendering the degrader ineffective.[3][10]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival pathways, such as the PI3K/AKT/mTOR pathway, which can promote cell cycle progression independently of CDK2.[7]

  • Target Protein Mutation: As seen with other targeted therapies and degraders, mutations in the CDK2 protein itself could potentially emerge under prolonged treatment, preventing the degrader from binding effectively.[11][12]

  • Cell-Cycle Buffering Mechanisms: In some cancer types, a "hard-wired" feedback loop involving CDK4/6 can rapidly restore Rb phosphorylation and reactivate CDK2, even in the presence of a targeted agent.[13]

Q3: Why is our CCNE1-amplified cell line showing resistance to this compound?

While CCNE1 amplification is a key biomarker for sensitivity, resistance can still occur.[7] Consider these possibilities:

  • Rb Loss: The cell line may have lost Rb function, decoupling the cell cycle from CDK2/Cyclin E control.[3]

  • Bypass Pathway Activation: The cells may have upregulated parallel signaling pathways like PI3K/AKT to maintain proliferation.[7]

  • Insufficient Degradation: The level of degradation achieved may not be sufficient to induce cell cycle arrest, especially with very high Cyclin E1 overexpression.

Q4: How do CDK2 degraders theoretically offer an advantage over small molecule inhibitors (SMIs) in overcoming resistance?

Degraders offer several potential advantages:

  • Elimination of Scaffolding Functions: Unlike SMIs that only block the active site, degraders eliminate the entire protein, preventing any non-catalytic scaffolding functions that could contribute to resistance.[1]

  • Event-Driven Pharmacology: Because they act catalytically to induce degradation, a single degrader molecule can eliminate multiple target proteins, potentially leading to a more profound and durable response at lower concentrations.[1]

  • Improved Selectivity: The requirement for forming a stable ternary complex (Degrader-Target-E3 Ligase) can lead to improved selectivity over closely related kinases like CDK1, potentially reducing off-target toxicities.[4][5]

  • Overcoming Target Mutations: A degrader may still be effective against certain mutations that confer resistance to SMIs, as long as it can still bind to the target protein sufficiently to form the ternary complex.[1]

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Guide 1: Unexpected Cell Viability or Lack of Proliferation Arrest

Problem: Your cancer cell line, which you expect to be sensitive, shows minimal response to this compound in a cell viability assay (e.g., MTT, CellTiter-Glo).

Possible Cause Verification Experiment Suggested Solution / Next Step
1. Ineffective CDK2 Degradation Perform a Western Blot for CDK2 protein levels after a time-course treatment (e.g., 2, 4, 8, 24 hours) with a dose range of the degrader.If CDK2 is not degraded, verify the compound's integrity and concentration. If degradation is weak, increase the concentration or duration of treatment. Some degraders show a "hook effect" at very high concentrations, so test a broad dose range.
2. Loss of Rb Function Perform a Western Blot for total Rb protein. Compare sensitive vs. resistant cell lines.If Rb is absent, the cell line is likely intrinsically resistant. Consider using cell models known to be Rb-proficient. This cell line may not be a suitable model for this specific mechanism.
3. Cell Cycle Buffering / Rapid Rebound Conduct a Cell Cycle Analysis via flow cytometry at multiple time points post-treatment. Look for an initial G1 arrest followed by a return to normal cycling. Also, check p-Rb levels via Western Blot at the same time points.This suggests an adaptive resistance mechanism. A combination therapy approach may be required. Consider co-treatment with a CDK4/6 inhibitor to block this rebound.[7][10][13]
4. Activation of Bypass Pathways Use a phospho-kinase array or perform Western Blots for key activated signaling proteins (e.g., p-AKT, p-ERK, p-mTOR) in treated vs. untreated cells.If a bypass pathway is activated, test a combination of this compound with an appropriate inhibitor (e.g., a PI3K or MEK inhibitor).[7]
Guide 2: Interpreting Data from Combination Studies

Problem: You are testing this compound in combination with another agent (e.g., a CDK4/6 inhibitor or a PARP inhibitor) and need to confirm the mechanism of synergy.

Combination Therapy Hypothesized Mechanism of Synergy Verification Experiment Expected Outcome for Synergy
CDK4/6 Inhibitor Overcoming acquired resistance to the CDK4/6 inhibitor by blocking the CDK2 escape pathway that maintains Rb phosphorylation.[3][7][14]Western Blot for p-Rb (S780, S807/811) and total Rb. Cell Cycle Analysis by flow cytometry.The combination treatment should show a more profound and sustained decrease in p-Rb levels and a stronger G1 cell cycle arrest compared to either agent alone.
PARP Inhibitor In CCNE1-amplified cells, high CDK2 activity can protect against DNA damage. Degrading CDK2 increases sensitivity to DNA-damaging agents like PARP inhibitors.[7][9]Cell Viability Assay to calculate a synergy score (e.g., Bliss, Loewe). Western Blot for DNA damage markers (γH2AX).The combination should result in a synergistic reduction in cell viability. γH2AX levels should be significantly higher in the combination group, indicating increased DNA damage.
Endocrine Therapy (e.g., Fulvestrant) Overcoming endocrine resistance where the Cyclin E/CDK2 axis has become a primary driver of proliferation in hormone receptor-positive cancers.[7][9]Colony Formation Assay over a longer term (10-14 days). Western Blot for downstream markers of proliferation (e.g., Ki-67).The combination should significantly reduce the number and size of colonies compared to single agents. A greater reduction in proliferation markers should be observed.

Quantitative Data Summary

The following tables summarize publicly available data on the performance of representative CDK2 degraders and inhibitors. This data is intended for comparative purposes.

Table 1: In Vitro Potency of CDK2 Degraders (Note: Data is compiled from various sources and may be context-dependent. "this compound" is a placeholder; specific compound names from literature are used.)

Compound/DegraderCell LineTargetMetricValueReference
CDK2 degrader 7 MKN1CDK2 DegradationDC₅₀13 nM
CDK2 degrader 7 TOV21GCDK2 DegradationDC₅₀17 nM
(R)-CDK2 degrader 6 Breast Cancer CellsCDK2 DegradationDC₅₀27.0 nM (at 24h)
PROTAC (Exemplified) OVCAR-3CDK2 DegradationDC₅₀0.5 - 1 nM[15]
This compound (Generic)CDK2 DegradationDmax> 80%

Table 2: Anti-proliferative Activity of CDK2-Targeted Agents

Compound/InhibitorCell LineTargetMetricValueReference
PROTAC (Exemplified) OVCAR-3Rb PhosphorylationIC₅₀1 - 100 nM[15]
PF-07104091 (SMI) CCNE1 amp cellsProliferationIC₅₀(Not specified)[4]
Degrader 37 MKN1 (CCNE1 amp)ProliferationIC₅₀Single-digit nM[4]
Degrader 37 TOV21G (CCNE1 non-amp)ProliferationIC₅₀Micromolar (µM)[4]

Key Experimental Protocols

For all protocols, appropriate personal protective equipment (PPE) should be worn, and institutional safety guidelines must be followed.

Protocol 1: Western Blot for CDK2 Degradation and Pathway Analysis
  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with this compound at various concentrations and for different durations (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CDK2, Cyclin E1, p-Rb (S807/811), total Rb, and a loading control (e.g., GAPDH, β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity relative to the loading control to determine the extent of protein degradation or changes in phosphorylation.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound and/or combination agents for the desired time (e.g., 24, 48 hours). Include vehicle controls.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

  • Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A successful response to CDK2 degradation is typically marked by an accumulation of cells in the G1 phase.

Visualizations: Pathways and Workflows

CDK2_Rb_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CDK46 CDK4/6- Cyclin D AKT->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb CDK2 CDK2- Cyclin E CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S G1-S Phase Progression E2F->G1_S Activates Transcription Degrader This compound Degrader->CDK2 Induces Degradation

Caption: Canonical CDK2/Cyclin E-Rb signaling pathway for G1-S cell cycle progression.

Resistance_Mechanism cluster_0 Standard Therapy cluster_1 Resistance Pathway CDK46i CDK4/6 Inhibitor CDK46 CDK4/6 CDK46i->CDK46 Rb Rb CDK46->Rb p CDK2 High CDK2- Cyclin E G1_Arrest G1 Arrest (Sensitive) Rb->G1_Arrest Proliferation Resistance/ Proliferation G1_Arrest->Proliferation Bypass via CDK2 Activation CCNE1_amp CCNE1 Amplification CCNE1_amp->CDK2 Rb_res Rb CDK2->Rb_res p

Caption: Upregulation of CDK2/Cyclin E as a bypass mechanism to CDK4/6 inhibitor resistance.

Troubleshooting_Workflow Start Experiment: Cells are resistant to this compound Check_Deg Is CDK2 protein degraded? Start->Check_Deg Check_Rb Is Rb protein present? Check_Deg->Check_Rb Yes Optimize Optimize degrader dose and treatment time Check_Deg->Optimize No Check_Bypass Are bypass pathways (e.g., p-AKT) activated? Check_Rb->Check_Bypass Yes Rb_Loss Conclusion: Rb-loss is the likely resistance mechanism Check_Rb->Rb_Loss No Combine_PI3Ki Strategy: Test combination with a PI3K inhibitor Check_Bypass->Combine_PI3Ki Yes Combine_CDK46i Strategy: Test combination with a CDK4/6 inhibitor Check_Bypass->Combine_CDK46i No Optimize->Check_Deg

References

Technical Support Center: In Vivo Applications of CDK2 Degrader 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on minimizing the in vivo toxicity of CDK2 degrader 1. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary data tables to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective CDK2 molecular glue degrader.[1][2] It functions as a proteolysis-targeting chimera (PROTAC) that binds to the E3 ubiquitin ligase cereblon (CRBN).[1][2] This binding induces the ubiquitination of CDK2, marking it for subsequent degradation by the proteasome.[1][2] This targeted degradation of CDK2 is being investigated for its therapeutic potential in a variety of cancers.[1][2]

Q2: What are the potential sources of in vivo toxicity with this compound?

Potential in vivo toxicity can arise from several factors:

  • On-target toxicity: While selective degradation of CDK2 is the goal, prolonged or excessive depletion of CDK2 in healthy tissues could lead to adverse effects. However, studies involving the degradation of CDK2 in adult mice have shown minimal systemic toxicity, with some microscopic changes observed in the testis.[3][4][5][6]

  • Off-target toxicity: The degrader may interact with and degrade other proteins besides CDK2, leading to unforeseen side effects.[7] Highly selective CDK2 degraders have been developed to minimize such off-target effects.[7][8] Pan-CDK inhibitors, which are less selective, have historically been associated with higher toxicity.[9]

  • Compound-related toxicity: The intrinsic chemical properties of the degrader molecule itself, independent of its CDK2-targeting activity, could cause toxicity.

  • Formulation-related toxicity: The vehicles and excipients used to formulate the degrader for in vivo administration can sometimes cause local or systemic toxicity.

  • Immunogenicity: The degrader molecule could potentially elicit an immune response.[10][11]

Q3: What strategies can be employed to minimize the in vivo toxicity of this compound?

Several strategies can be implemented to mitigate the in vivo toxicity of this compound:

  • Optimize Selectivity: Use of highly selective CDK2 degraders is crucial to reduce off-target effects. Molecular glue degraders are being developed to achieve high selectivity for CDK2 over other closely related kinases like CDK1, the inhibition of which can lead to toxicity.[7][12]

  • Formulation Development: Optimizing the formulation can significantly impact the degrader's pharmacokinetic profile and reduce toxicity. This includes selecting appropriate vehicles and considering advanced formulation strategies like amorphous solid dispersions or nanosuspensions to improve solubility and bioavailability.

  • Dose Optimization: Conduct thorough dose-response and maximum tolerated dose (MTD) studies to identify a therapeutic window that maximizes efficacy while minimizing toxicity.[13]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the degrader's concentration in the body over time (PK) and its effect on CDK2 levels and downstream pathways (PD) is essential for predicting and avoiding toxicity.[10]

  • Targeted Delivery Systems: Advanced delivery strategies can enhance the therapeutic index by increasing the concentration of the degrader at the tumor site while minimizing systemic exposure. These include:

    • Antibody-drug conjugates (ADCs): To deliver the degrader specifically to cancer cells.

    • Nanoparticle-based delivery: Using liposomes or polymeric micelles to improve solubility and tumor targeting.

Q4: What are the typical in vitro and in vivo efficacy metrics for CDK2 degraders?

The efficacy of CDK2 degraders is assessed using several key metrics, which are summarized in the tables below. These include the half-maximal inhibitory concentration (IC50) for kinase inhibition, the half-maximal degradation concentration (DC50), and the maximum level of degradation (Dmax).

Quantitative Data Summary

Table 1: In Vitro Activity of Representative CDK2 Degraders

Degrader NameTarget(s)Cell LineIC50 (nM)DC50 (nM)Dmax (%)E3 Ligase RecruitedReference(s)
This compoundCDK2N/AN/AN/A>80CRBN[1][2]
TMX-2172CDK2, CDK5N/A6.5, 6.8N/AN/ACRBN[2]
(R)-CDK2 degrader 6CDK2N/AN/A27.0N/ACRBN[2]
CDK2 degrader 7CDK2MKN1, TOV21GN/A13, 17N/AN/A[2]
PROTAC FLT3/CDKs degrader-1CDK2, FLT3N/AN/A18.73N/AN/A[2]
AZD5438-PROTAC-8CDK2HEI-OC1N/A~100N/AN/A[7]

N/A: Not Available in the provided search results.

Table 2: In Vivo Toxicity Data for Representative CDK2 Degraders

Degrader NameAnimal ModelRoute of AdministrationDoseObserved ToxicitiesReference(s)
dTAG-13 (for CDK2 degradation)MouseN/AN/AMicroscopic changes in the testis. No other significant phenotypes observed.[3][4][5][6]
AZD5438-based PROTACsZebrafish, MouseOralN/ADesigned for reduced off-target effects and non-toxicity.[7]
NKT3964Human (Phase 1)OralN/ATolerability and safety being evaluated in a clinical trial.[14]

Specific LD50 and MTD values for this compound are not publicly available in the search results. The data presented is for representative CDK2 degraders to provide a general understanding of potential in vivo effects.

Troubleshooting Guides

Problem: Low or No In Vivo Efficacy

Possible CauseSuggested Solution
Poor Pharmacokinetics (PK) - Perform PK studies to assess drug exposure. - Optimize the formulation to improve solubility and bioavailability. - Consider alternative routes of administration.
Insufficient Target Engagement - Confirm target binding in vitro before in vivo studies. - Increase the dose, but be mindful of potential toxicity.
Inefficient Degradation - Assess CDK2 degradation in tumor tissue via Western blot or other methods. - If degradation is low, consider redesigning the degrader with a different linker or E3 ligase ligand.
"Hook Effect" - High concentrations of the degrader can sometimes inhibit the formation of the ternary complex, leading to reduced efficacy. - Perform a dose-response study to identify the optimal concentration range for degradation.
Drug Resistance - Investigate potential resistance mechanisms, such as mutations in CDK2 or the E3 ligase, or upregulation of compensatory pathways.

Problem: Observed In Vivo Toxicity

Possible CauseSuggested Solution
On-Target Toxicity - Reduce the dose or dosing frequency. - Consider intermittent dosing schedules.
Off-Target Toxicity - Use a more selective CDK2 degrader. - Perform proteomics studies to identify off-target proteins and understand the mechanism of toxicity.
Formulation-Related Toxicity - Test different, well-tolerated formulation vehicles. - Include a vehicle-only control group in your experiments to isolate the effects of the formulation.
Compound Instability - Assess the stability of the degrader in the formulation and under physiological conditions.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) subcutaneously implanted with a human cancer cell line that is dependent on CDK2 for proliferation.

  • Tumor Implantation: Inject approximately 1-5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing the mice into treatment and control groups.

  • Compound Formulation: Prepare this compound in a sterile and well-tolerated vehicle. The choice of vehicle should be based on the physicochemical properties of the degrader and may include solutions with DMSO, PEG300, Tween 80, and saline, or oral formulations with methylcellulose.

  • Dosing: Administer the formulated degrader and vehicle control to the respective groups of mice via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot to assess CDK2 degradation).

    • Collect blood samples for pharmacokinetic analysis.

Protocol 2: Western Blot for In Vivo CDK2 Degradation
  • Sample Preparation: Homogenize excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein (e.g., 20-30 µg) from each sample.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for CDK2.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the level of CDK2 protein relative to the loading control and the vehicle-treated control group.

Protocol 3: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use a relevant rodent species (e.g., mice or rats).

  • Dose Selection: Select a range of doses based on in vitro cytotoxicity data and any available preliminary in vivo data. Typically, 3-5 dose levels are used.

  • Dosing: Administer single or multiple doses of the this compound at the selected dose levels.

  • Monitoring:

    • Observe the animals for clinical signs of toxicity (e.g., changes in appearance, behavior, activity level) at regular intervals.

    • Record body weight daily.

    • Monitor food and water consumption.

  • Endpoint Analysis:

    • At the end of the observation period (typically 7-14 days for an acute MTD study), perform a full necropsy.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

Visualizations

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Replication) cluster_Degradation PROTAC-mediated Degradation Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK4_6_Complex Cyclin D-CDK4/6 Cyclin_D->CDK4_6_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_Complex pRb pRb CDK4_6_Complex->pRb Phosphorylates pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F E2F E2F->pRb_E2F Cyclin_E Cyclin E E2F->Cyclin_E Transcription pRb_E2F->pRb pRb_E2F->E2F Releases CDK2_Complex Cyclin E-CDK2 Cyclin_E->CDK2_Complex CDK2 CDK2 CDK2->CDK2_Complex Ternary_Complex Ternary Complex (CDK2-Degrader-CRBN) CDK2->Ternary_Complex S_Phase_Proteins S Phase Proteins CDK2_Complex->S_Phase_Proteins Phosphorylates DNA_Replication DNA Replication S_Phase_Proteins->DNA_Replication CDK2_Degrader_1 This compound CDK2_Degrader_1->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_CDK2 Ubiquitinated CDK2 Ternary_Complex->Ub_CDK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CDK2 Proteasome Proteasome Ub_CDK2->Proteasome Degradation

Caption: CDK2 Signaling Pathway and Mechanism of PROTAC-mediated Degradation.

Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo_Toxicity In Vivo Toxicity Assessment cluster_In_Vivo_Efficacy In Vivo Efficacy Assessment A1 Cell Viability Assay (e.g., MTT) A2 Western Blot for CDK2 Degradation A1->A2 A3 Selectivity Profiling A2->A3 B1 Dose Range Finding Study A3->B1 B2 Maximum Tolerated Dose (MTD) Study B1->B2 B3 Clinical Observations & Body Weight B2->B3 C1 Xenograft Model Establishment B2->C1 B4 Histopathology B3->B4 C2 Treatment with This compound B4->C2 C1->C2 C3 Tumor Growth Monitoring C2->C3 C4 PK/PD Analysis C3->C4 End End C4->End Start Start Start->A1

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Troubleshooting_Logic cluster_Efficacy Troubleshooting Low Efficacy cluster_Toxicity Troubleshooting High Toxicity Start In Vivo Experiment Shows Suboptimal Results Issue Identify Issue: Low Efficacy or High Toxicity? Start->Issue E1 Assess PK: Is there adequate exposure? Issue->E1 Low Efficacy T1 Dose De-escalation Issue->T1 High Toxicity E2 Assess PD: Is the target being degraded in tissue? E1->E2 Yes E4 Optimize Formulation/Route E1->E4 No E3 Investigate Hook Effect: Test lower concentrations. E2->E3 No E5 Redesign Degrader E2->E5 Yes, but still no efficacy E3->E5 E4->E1 T2 Assess Off-Target Effects: Proteomics T1->T2 T3 Evaluate Formulation Toxicity: Vehicle controls T1->T3 T4 Improve Selectivity of Degrader T2->T4

Caption: Logical Flow for Troubleshooting In Vivo Experiments with this compound.

References

Technical Support Center: Navigating the Hook Effect in Ternary Complex Formation with CDK2 Degrader 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides essential guidance for troubleshooting experiments involving CDK2 degrader 1 , a selective molecular glue that mediates the degradation of Cyclin-Dependent Kinase 2 (CDK2) by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. A common challenge encountered with potent degraders like this compound is the "hook effect," a paradoxical decrease in degradation at high concentrations. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect and why is it observed with this compound?

A1: The hook effect describes a bell-shaped dose-response curve where the efficacy of a degrader decreases at high concentrations. This occurs because this compound must form a productive ternary complex (CDK2–degrader–CRBN) to initiate degradation. At excessive concentrations, the degrader can independently bind to either CDK2 or CRBN, forming non-productive binary complexes. These binary complexes sequester the components needed for the ternary complex, thus inhibiting the degradation process.

Q2: What are the key parameters of this compound?

A2: this compound (also referred to as Compound 3) is a selective CDK2 molecular glue degrader. It exhibits a maximal degradation (Dmax) of over 80% for CDK2 and a binding affinity (Ki) for CRBN greater than 1 µM[1][2]. Another potent and selective heterobifunctional CDK2 degrader, Cpd 1, has shown a half-maximal degradation concentration (DC50) of less than 10 nM and a Dmax of over 90% in TOV21G cells[3].

Q3: How can I determine if the hook effect is impacting my experiment?

A3: A key indicator of the hook effect is a bell-shaped dose-response curve in your degradation assay (e.g., Western blot or AlphaLISA). If you observe decreased CDK2 degradation at higher concentrations of this compound compared to intermediate concentrations, you are likely observing the hook effect.

Q4: Can this compound affect the levels of other proteins?

A4: Studies on similar CDK2 degraders have shown that they can also lead to the co-degradation of Cyclin E1, a key binding partner of CDK2[3]. It is advisable to monitor the levels of both CDK2 and Cyclin E1 in your experiments. Proteome-wide analysis of a similar degrader, Cpd 1, showed it significantly reduced CDK2 and one off-target protein, PIP4K2C, out of approximately 8,000 proteins analyzed in peripheral blood mononuclear cells (PBMCs)[3].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Bell-shaped dose-response curve observed (decreased CDK2 degradation at high concentrations) Hook Effect: Formation of non-productive binary complexes (CDK2-degrader or CRBN-degrader) at high degrader concentrations.1. Expand Dose Range: Test a wider range of concentrations, including lower nanomolar and picomolar ranges, to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation. 2. Focus on the Left Side of the Curve: For routine experiments, use concentrations at or below the Dmax to ensure you are in the productive ternary complex formation range.
No CDK2 degradation observed at any concentration 1. Inappropriate Concentration Range: The tested concentrations may be entirely within the hook effect region (too high) or too low to induce degradation. 2. Low E3 Ligase Expression: The cell line may not express sufficient levels of CRBN. 3. Cell Permeability Issues: The degrader may not be efficiently entering the cells. 4. Compound Instability: The degrader may be unstable in the experimental conditions.1. Perform a Broad Dose-Response: Test concentrations from picomolar to high micromolar to identify an active range. 2. Confirm CRBN Expression: Verify CRBN protein levels in your cell line by Western blot. 3. Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the degrader is binding to CDK2 inside the cells. 4. Check Compound Quality: Ensure the degrader is of high purity and has been stored correctly. Prepare fresh stock solutions.
High variability between replicates 1. Inconsistent Cell Seeding: Variations in cell density can affect protein levels and degradation efficiency. 2. Pipetting Errors: Inaccurate dilution or addition of the degrader. 3. Edge Effects in Multi-well Plates: Evaporation or temperature gradients across the plate.1. Standardize Cell Culture: Use a consistent cell seeding density and ensure even cell distribution. 2. Careful Pipetting: Use calibrated pipettes and perform serial dilutions accurately. 3. Plate Layout: Avoid using the outer wells of the plate or fill them with media to minimize edge effects.

Quantitative Data Summary

Compound Parameter Value Cell Line Reference
This compound (Compound 3)Dmax (CDK2)> 80%-[1][2]
This compound (Compound 3)Ki (CRBN)> 1 µM-[1][2]
CDK2 degrader Cpd 1DC50< 10 nMTOV21G[3]
CDK2 degrader Cpd 1Dmax> 90%TOV21G[3]
CDK2 degrader Cpd 1Selectivity vs CDK1> 1,000-fold-[3]

Experimental Protocols

Protocol 1: Western Blot for CDK2 Degradation Dose-Response

This protocol allows for the visualization of the hook effect by assessing CDK2 protein levels across a range of degrader concentrations.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A recommended concentration range is 0.1 nM to 10 µM to capture the full dose-response curve. Include a vehicle control (e.g., DMSO).

  • Treatment: Replace the medium with the degrader-containing medium and incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies for CDK2 (and Cyclin E1 as an optional co-degradation marker) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands.

  • Data Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control. Plot the normalized CDK2 levels against the log of the degrader concentration to visualize the dose-response curve and identify the hook effect.

Protocol 2: AlphaLISA for Ternary Complex Formation

This assay provides a quantitative measure of the formation of the CDK2-degrader-CRBN ternary complex. The hook effect will manifest as a decrease in the AlphaLISA signal at high degrader concentrations.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound.

    • Dilute recombinant GST-tagged CDK2/Cyclin A and FLAG-tagged CRBN proteins in assay buffer.

    • Prepare a mixture of Anti-GST AlphaLISA Acceptor beads and Anti-FLAG AlphaLISA Donor beads.

  • Assay Procedure (384-well plate format):

    • Add this compound dilutions to the wells.

    • Add the diluted CDK2/Cyclin A and CRBN proteins.

    • Incubate for 1 hour at room temperature to allow complex formation.

    • Add the bead mixture and incubate for 1 hour at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the log of the degrader concentration. A bell-shaped curve indicates the formation of the ternary complex at optimal concentrations and the hook effect at higher concentrations.

Visualizations

Hook_Effect_Mechanism cluster_low_conc Low to Optimal Degrader Concentration cluster_high_conc High Degrader Concentration (Hook Effect) CDK2_low CDK2 Ternary_Complex Productive Ternary Complex (CDK2-Degrader-CRBN) CDK2_low->Ternary_Complex Degrader_low Degrader 1 Degrader_low->Ternary_Complex CRBN_low CRBN CRBN_low->Ternary_Complex Degradation CDK2 Degradation Ternary_Complex->Degradation CDK2_high CDK2 Binary_CDK2 Non-Productive Binary Complex (CDK2-Degrader) CDK2_high->Binary_CDK2 Degrader_high1 Degrader 1 Degrader_high1->Binary_CDK2 Degrader_high2 Degrader 1 Binary_CRBN Non-Productive Binary Complex (CRBN-Degrader) Degrader_high2->Binary_CRBN CRBN_high CRBN CRBN_high->Binary_CRBN No_Degradation Inhibited Degradation Binary_CDK2->No_Degradation Binary_CRBN->No_Degradation

Caption: Mechanism of the hook effect with this compound.

CDK2_Degradation_Pathway CDK2 CDK2 Ternary_Complex Ternary Complex CDK2->Ternary_Complex Degrader This compound Degrader->Ternary_Complex CRBN CRBN E3_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4A CUL4A CUL4A->E3_Complex RBX1 RBX1 RBX1->E3_Complex E3_Complex->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degraded_CDK2 Degraded CDK2 Proteasome->Degraded_CDK2

Caption: CDK2 degradation pathway mediated by this compound.

Troubleshooting_Workflow Start Start: Unexpected Degradation Profile Check_Dose Observe Bell-Shaped Curve? Start->Check_Dose Hook_Effect Hook Effect Confirmed Check_Dose->Hook_Effect Yes No_Degradation No Degradation at Any Dose? Check_Dose->No_Degradation No Optimize_Conc Optimize Concentration: - Titrate lower - Use concentrations ≤ Dmax Hook_Effect->Optimize_Conc End Resolved Optimize_Conc->End Check_Controls Check Experimental Controls: - CRBN expression - Compound integrity - Cell permeability (CETSA) No_Degradation->Check_Controls Yes Variability High Variability? No_Degradation->Variability No Check_Controls->End Standardize_Protocol Standardize Protocol: - Cell seeding - Pipetting technique - Plate layout Variability->Standardize_Protocol Yes Variability->End No Standardize_Protocol->End

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating CRBN-Dependent Degradation: A Comparative Guide Using Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target mechanism of novel therapeutics is a critical step. This guide provides a comprehensive comparison of methods to validate Cereblon (CRBN)-dependent degradation, with a focus on the gold-standard approach: CRBN knockout (KO) cells.

The CRBN-E3 ubiquitin ligase complex is a key cellular machinery component often hijacked by novel therapeutics, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, to induce the degradation of specific target proteins.[1] Demonstrating that a degrader's activity is strictly dependent on CRBN is paramount for validating its mechanism of action and ensuring its specificity. This guide details experimental protocols, presents comparative data, and outlines the signaling pathways and workflows involved in this validation process.

The Gold Standard: CRBN Knockout Cells

The most definitive method to confirm CRBN-dependent degradation is to utilize cell lines in which the CRBN gene has been knocked out.[2] The logic is straightforward: if a compound's ability to degrade a target protein is abolished in cells lacking CRBN, it strongly indicates that the degradation is mediated by the CRBN pathway.

Comparative Analysis of Degrader Activity in Wild-Type vs. CRBN KO Cells

The following tables summarize the expected quantitative outcomes when comparing the activity of a CRBN-dependent degrader in wild-type (WT) and CRBN knockout (KO) cell lines.

Table 1: Comparison of Target Protein Degradation

ParameterWild-Type (WT) CellsCRBN Knockout (KO) CellsExpected Outcome for CRBN-Dependent Degrader
DC50 Low nM to µM rangeNo degradation observed (DC50 not determinable)A significant shift in DC50, with the degrader being potent in WT cells and inactive in KO cells.[1][3]
Dmax High degradation (>80%)No significant degradation (<10%)A dramatic reduction in the maximum degradation percentage in KO cells compared to WT cells.[1]

Table 2: Comparison of Cell Viability

ParameterWild-Type (WT) CellsCRBN Knockout (KO) CellsExpected Outcome for CRBN-Dependent Degrader Targeting an Essential Protein
IC50 / EC50 Potent anti-proliferative effect (low nM to µM)No significant effect on viability (high µM or not determinable)A significant loss of potency in KO cells, indicating the cytotoxic effect is linked to CRBN-mediated degradation of the target.[4][5]

Key Experimental Protocols for Validation

Here, we provide detailed methodologies for the essential experiments required to confirm CRBN-dependent degradation.

Generation of CRBN Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the fundamental steps to create a CRBN knockout cell line.

Methodology:

  • Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting a critical exon of the CRBN gene. Clone the gRNA sequences into a suitable CRISPR-Cas9 expression vector.

  • Transfection: Transfect the chosen cell line with the gRNA/Cas9 expression plasmid.

  • Single-Cell Cloning: Isolate single cells to establish clonal populations.

  • Screening and Validation:

    • Genomic DNA Sequencing: Verify the presence of insertions or deletions (indels) in the CRBN gene in the clonal populations.

    • Western Blot Analysis: Confirm the absence of CRBN protein expression in the selected knockout clones.

Western Blot Analysis of Target Protein Degradation

This is the primary assay to quantify the degradation of the target protein.

Methodology:

  • Cell Treatment: Seed both wild-type and CRBN KO cells. Treat with the degrader compound at various concentrations for a specified time course.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Data Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values.

Cell Viability Assay

This assay assesses the functional consequence of target protein degradation.

Methodology:

  • Cell Seeding: Plate both wild-type and CRBN KO cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the degrader compound.

  • Incubation: Incubate the plates for a period that allows for significant cell death or growth inhibition (e.g., 72 hours).

  • Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls.

    • Calculate IC50 or EC50 values.

Alternative and Complementary Approaches

While CRBN knockout cells are the definitive tool, other methods can provide supporting evidence for CRBN-dependent degradation.

Table 3: Alternative Methods for Validating CRBN-Dependency

MethodPrincipleExpected Outcome
CRBN Antagonists/Competitors Pre-treatment with a high concentration of a known CRBN binder (e.g., thalidomide, lenalidomide) will compete with the degrader for binding to CRBN.Rescue of target protein degradation.
Rescue Experiments Re-expression of wild-type CRBN in knockout cells.Restoration of degrader-induced target protein degradation.
Proteasome/Neddylation Inhibitors Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) will block the degradation machinery downstream of ubiquitination.Accumulation of the ubiquitinated target protein and a block in its degradation.
Co-Immunoprecipitation (Co-IP) Pulling down the CRBN protein and probing for the presence of the target protein in the presence of the degrader.Detection of a ternary complex (CRBN-degrader-target protein).
Ubiquitination Assays Immunoprecipitating the target protein and probing for its ubiquitination status.Increased ubiquitination of the target protein in the presence of the degrader in WT cells, but not in CRBN KO cells.

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular events and experimental procedures.

CRBN-Mediated Protein Degradation Pathway cluster_0 Cellular Environment Degrader Degrader (e.g., PROTAC) CRBN CRBN Degrader->CRBN Binds Target Target Protein Degrader->Target Binds Ternary_Complex Ternary Complex (Target-Degrader-CRBN) Degrader->Ternary_Complex Forms Ternary Complex E3_Ligase CRL4-DDB1 E3 Ligase Complex CRBN->E3_Ligase Part of CRBN->Ternary_Complex Forms Ternary Complex Target->Ternary_Complex Forms Ternary Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Ub_Target->Proteasome Recognition & Degradation

Caption: CRBN-mediated protein degradation pathway.

Experimental Workflow for Confirming CRBN-Dependency Start Start Generate_KO Generate CRBN KO Cell Line (CRISPR-Cas9) Start->Generate_KO Treat_Cells Treat WT and CRBN KO Cells with Degrader Generate_KO->Treat_Cells Western_Blot Western Blot Analysis (Target Protein Levels) Treat_Cells->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treat_Cells->Viability_Assay Analyze_Degradation Analyze Degradation (DC50, Dmax) Western_Blot->Analyze_Degradation Analyze_Viability Analyze Viability (IC50/EC50) Viability_Assay->Analyze_Viability Conclusion Conclusion: CRBN-Dependent Degradation Confirmed Analyze_Degradation->Conclusion Degradation abolished in KO Negative_Conclusion Conclusion: Not CRBN-Dependent Analyze_Degradation->Negative_Conclusion Degradation unchanged in KO Analyze_Viability->Conclusion Viability effect abolished in KO Analyze_Viability->Negative_Conclusion Viability effect unchanged in KO

Caption: Experimental workflow for confirming CRBN-dependency.

By employing the rigorous methodologies outlined in this guide, researchers can confidently validate the CRBN-dependent mechanism of their targeted protein degraders, a crucial step in the development of novel and effective therapeutics.

References

Unraveling the Selectivity of a CDK2 Molecular Glue Degrader: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapies, the selective degradation of key cellular drivers represents a paradigm-shifting approach. This guide provides a detailed comparison of a selective CDK2 molecular glue degrader, herein referred to as "CDK2 Degrader 1," against other members of the cyclin-dependent kinase (CDK) family. CDK2 is a pivotal regulator of cell cycle progression, and its aberrant activity is implicated in various cancers. Unlike traditional inhibitors, molecular glue degraders orchestrate the ubiquitination and subsequent proteasomal degradation of their target proteins. The selectivity of such agents is paramount to ensure therapeutic efficacy while minimizing off-target effects.

Recent advancements have led to the development of highly selective CDK2 molecular glue degraders that operate via the E3 ubiquitin ligase Cereblon (CRBN). Proteome-wide analyses of these next-generation degraders have demonstrated remarkable selectivity for CDK2, with minimal impact on other CDK family members or the broader proteome. This guide synthesizes the available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of the selectivity profile of these promising therapeutic candidates.

Quantitative Selectivity Profiling

The selectivity of this compound has been rigorously assessed using quantitative proteomics, a powerful technique that allows for the unbiased and global analysis of protein abundance in response to compound treatment. The data consistently reveals a profound and selective degradation of CDK2, with other CDKs remaining largely unaffected.

Below is a summary table representing the typical selectivity profile of a potent and selective CDK2 molecular glue degrader, based on proteome-wide mass spectrometry analysis.

Protein TargetRepresentative Degradation (%)MethodCell Line
CDK2 >80% TMT Proteomics Cancer Cell Lines (e.g., Kelly, MCF7)
CDK1Minimal to No DegradationTMT ProteomicsCancer Cell Lines (e.g., Kelly, MCF7)
CDK3Minimal to No DegradationTMT ProteomicsCancer Cell Lines (e.g., Kelly, MCF7)
CDK4Minimal to No DegradationTMT ProteomicsCancer Cell Lines (e.g., Kelly, MCF7)
CDK5Minimal to No DegradationTMT ProteomicsCancer Cell Lines (e.g., Kelly, MCF7)
CDK6Minimal to No DegradationTMT ProteomicsCancer Cell Lines (e.g., Kelly, MCF7)
CDK7Minimal to No DegradationTMT ProteomicsCancer Cell Lines (e.g., Kelly, MCF7)
CDK9Minimal to No DegradationTMT ProteomicsCancer Cell Lines (e.g., Kelly, MCF7)

Note: The degradation percentages are representative values based on publicly available data from conference presentations and press releases on selective CDK2 molecular glue degraders such as MRT-51443 and those developed by Plexium. Specific values can vary based on the compound, concentration, and cell line used.

Experimental Protocols

The robust and reproducible assessment of degrader selectivity relies on well-defined experimental protocols. The following methodologies are central to the characterization of this compound's selectivity profile.

Global Proteomics for Selectivity Profiling (TMT-based)

This method provides a quantitative snapshot of the entire proteome, enabling the identification of on-target and off-target effects of a degrader.

  • Cell Culture and Treatment: Cancer cell lines (e.g., Kelly, MCF7) are cultured to ~70-80% confluency. Cells are then treated with either DMSO (vehicle control) or a specified concentration (e.g., 1 µM) of the CDK2 degrader for a defined period (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Digestion and TMT Labeling: Proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin. Each sample's peptides are then labeled with a unique Tandem Mass Tag (TMT) isobaric label.

  • Peptide Fractionation and LC-MS/MS Analysis: The labeled peptide samples are combined, fractionated by high-pH reversed-phase liquid chromatography, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are used to identify peptides and the TMT reporter ion intensities are used to quantify the relative abundance of each protein across the different treatment conditions. The protein abundance in the degrader-treated samples is compared to the DMSO control to determine the percentage of degradation.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of the degrader to its target protein, CDK2, and can be adapted to assess engagement with other CDKs.

  • Cell Transfection: HEK293 cells are co-transfected with a plasmid encoding the target CDK fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer.

  • Compound Treatment: The transfected cells are treated with a serial dilution of the CDK2 degrader.

  • Tracer Addition: A fluorescent energy acceptor (tracer) that binds to the CDK active site is added to the cells.

  • BRET Measurement: If the degrader is bound to the CDK-NanoLuc® fusion protein, it will compete with the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the degrader that inhibits 50% of tracer binding, is calculated to determine the target engagement potency.

Visualizing the Molecular Mechanism and Experimental Workflow

To further elucidate the context and methodology of CDK2 degrader selectivity profiling, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition cluster_Degrader_Action CDK2 Degrader Mechanism CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb pRb E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 activates CyclinE_CDK2->Rb hyper-phosphorylates Ternary_Complex CDK2-Degrader-CRBN Ternary Complex CyclinE_CDK2->Ternary_Complex CDK2_Degrader This compound CDK2_Degrader->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_CDK2 Poly-ubiquitinated CDK2 Ternary_Complex->Ub_CDK2 Ubiquitination Ub Ubiquitin Ub->Ub_CDK2 Proteasome Proteasome Ub_CDK2->Proteasome Degradation Degradation Proteasome->Degradation

Caption: CDK2 Signaling and Degrader Mechanism of Action.

Proteomics_Workflow cluster_Sample_Prep Sample Preparation cluster_MS_Analysis Mass Spectrometry Analysis cluster_Data_Analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (DMSO vs. Degrader) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion 3. Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling 4. TMT Labeling Digestion->TMT_Labeling Fractionation 5. Peptide Fractionation TMT_Labeling->Fractionation LC_MSMS 6. LC-MS/MS Analysis Fractionation->LC_MSMS Database_Search 7. Database Search & Protein Identification LC_MSMS->Database_Search Quantification 8. Quantification & Statistical Analysis Database_Search->Quantification Selectivity_Profile 9. Selectivity Profile Generation Quantification->Selectivity_Profile

Caption: Proteomics Workflow for Selectivity Profiling.

Confirming On-Target Effects of CDK2 Degrader 1: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective degradation of Cyclin-Dependent Kinase 2 (CDK2) presents a promising therapeutic strategy in oncology, particularly for cancers with amplified or overexpressed Cyclin E1 (CCNE1). CDK2 is a critical regulator of the G1/S phase transition in the cell cycle. Degraders, such as the selective CDK2 molecular glue "CDK2 degrader 1," which recruits the E3 ligase cereblon (CRBN) to induce CDK2 ubiquitination and proteasomal degradation, offer a powerful modality to eliminate CDK2 protein. However, rigorous validation is essential to ensure that the observed cellular effects are a direct consequence of CDK2 degradation and not due to off-target activities. This guide compares key experimental approaches, with a focus on rescue experiments, to definitively confirm the on-target action of this compound.

Comparative Analysis of On-Target Validation Methods

Several orthogonal methods should be employed to validate that a degrader's phenotypic effects are mediated through the intended target. The table below compares common techniques, highlighting their principles and expected outcomes when applied to this compound.

Experimental Method Principle Application to this compound Expected Outcome for On-Target Effect
Rescue Experiment Re-introduction of a degrader-resistant form of the target protein should reverse the cellular phenotype caused by the degrader.Express a mutated form of CDK2 that does not bind to the degrader-CRBN complex, but retains its kinase activity, in cells treated with this compound.The degrader-induced phenotype (e.g., G1 cell cycle arrest) is reversed or "rescued" in cells expressing the mutant CDK2.
Negative Control Compound Use of a structurally related but inactive compound to demonstrate that the observed effects are not due to non-specific chemical properties.Synthesize a version of this compound with a modification that prevents its binding to either CDK2 or the E3 ligase (CRBN).The negative control compound fails to induce CDK2 degradation and does not cause the associated cellular phenotype.
Proteasome/Neddylation Inhibition Pre-treatment with inhibitors of the ubiquitin-proteasome system should block the degrader's activity, preventing target degradation.Cells are pre-treated with a proteasome inhibitor (e.g., MG132, Carfilzomib) or a neddylation inhibitor (e.g., MLN4924) before adding this compound.Pre-treatment with these inhibitors prevents the degradation of CDK2 in the presence of this compound.
E3 Ligase Knockout/Knockdown The degrader's activity is dependent on the specific E3 ligase it recruits. Removing this ligase should render the degrader ineffective.Use CRISPR/Cas9 or shRNA to create cell lines deficient in CRBN, the E3 ligase recruited by this compound.This compound is unable to induce CDK2 degradation in CRBN-knockout/knockdown cells.
Washout Experiment Removal of the degrader from the culture medium helps assess the duration of the effect and distinguishes it from reversible inhibitors.Cells are treated with this compound for a set period, after which the compound is washed away, and protein levels are monitored over time.CDK2 levels remain suppressed for an extended period post-washout, as new protein synthesis is required to restore levels. This contrasts with a reversible kinase inhibitor, where activity is restored quickly upon washout.
Global Proteomics (Selectivity) Mass spectrometry-based proteomics is used to assess the degrader's specificity across the entire proteome.Analyze the proteome of cells treated with this compound versus a vehicle control.CDK2 is among the most significantly downregulated proteins, with minimal changes to the abundance of other proteins, confirming selectivity.
mRNA Level Analysis (qRT-PCR) To confirm that protein loss is due to degradation and not transcriptional repression.Measure CDK2 mRNA levels in cells treated with this compound.No significant change in CDK2 mRNA levels is observed, indicating that the reduction in protein is a post-transcriptional event.

Key Experimental Protocols

Rescue Experiment Protocol

This experiment is the gold standard for confirming that a cellular phenotype is due to the loss of the target protein.

Objective: To demonstrate that the G1 cell cycle arrest induced by this compound is specifically due to the degradation of CDK2.

Methodology:

  • Construct Design:

    • Generate a lentiviral or plasmid construct expressing human CDK2 with a mutation that prevents its interaction with the this compound/CRBN complex. This may involve mutating key residues at the binding interface.

    • The construct should also contain a resistance marker (e.g., puromycin) and a tag (e.g., FLAG or HA) for easy detection.

    • As a control, create a similar construct expressing wild-type (WT) CDK2.

  • Cell Line Generation:

    • Transduce the target cancer cell line (e.g., a CCNE1-amplified ovarian or breast cancer line) with the lentivirus expressing either mutant CDK2 or WT CDK2.

    • Select for stably expressing cells using the appropriate antibiotic (e.g., puromycin).

    • Confirm the expression of the tagged CDK2 constructs via Western blot.

  • Treatment and Assay:

    • Plate the parental (non-transduced), WT CDK2-expressing, and mutant CDK2-expressing cells.

    • Treat the cells with a vehicle control (e.g., DMSO) or a concentration of this compound known to induce G1 arrest (e.g., the DC90 concentration).

    • Incubate for a period sufficient to observe the phenotype (e.g., 24-48 hours).

  • Analysis:

    • Western Blot: Harvest cell lysates and perform a Western blot to confirm the degradation of endogenous CDK2 in all treated cells and to verify that the mutant CDK2 is resistant to degradation.

    • Cell Cycle Analysis: Fix and stain the cells with a DNA dye (e.g., Propidium Iodide) and analyze the cell cycle distribution by flow cytometry.

Expected Results:

  • Parental & WT CDK2 Cells: Treatment with this compound leads to the degradation of endogenous (and WT-tagged) CDK2 and a significant increase in the percentage of cells in the G1 phase.

  • Mutant CDK2 Cells: While endogenous CDK2 is degraded, the stable expression of the degradation-resistant mutant CDK2 prevents or significantly attenuates the G1 arrest, demonstrating that the phenotype is rescued.

Washout Experiment Protocol

This experiment assesses the durability of the degradation effect.

Objective: To determine if the degradation of CDK2 is sustained after the removal of this compound.

Methodology:

  • Treatment: Plate cells and treat with this compound at its DC90 concentration for a defined period (e.g., 12 or 24 hours).

  • Washout:

    • For the "washout" group, aspirate the media containing the degrader.

    • Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed culture medium without the degrader.

    • For the "no washout" control group, leave the degrader-containing medium on the cells.

  • Time-Course Analysis: Harvest cell lysates at various time points after the washout (e.g., 0, 8, 24, 48, 72, 96 hours).

  • Western Blot: Analyze the levels of CDK2 and a downstream signaling marker (e.g., phosphorylated Rb) at each time point. A loading control (e.g., GAPDH or β-actin) is essential.

Expected Results: In the washout group, CDK2 protein levels should remain low for an extended period (e.g., up to 72-96 hours), only gradually returning as new CDK2 is synthesized. This demonstrates a durable pharmacodynamic effect characteristic of degradation, as opposed to the rapid reversal expected from a reversible inhibitor.

Visualizations: Pathways and Workflows

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CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates pRb p-Rb Cyclin_D_CDK46->pRb E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E transcribes Cyclin_A Cyclin A E2F->Cyclin_A transcribes CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E binds CDK2_Cyclin_A CDK2 / Cyclin A Cyclin_A->CDK2_Cyclin_A binds CDK2_Cyclin_E->Rb hyper- phosphorylates G1_S_Transition G1/S Transition & DNA Replication CDK2_Cyclin_E->G1_S_Transition promotes CDK2_Cyclin_A->G1_S_Transition promotes S phase progression p21_p27 p21 / p27 (CKIs) p21_p27->CDK2_Cyclin_E inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

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Rescue_Experiment_Workflow start Start construct Generate Lentiviral Constructs: 1. Degrader-Resistant Mutant CDK2 2. Wild-Type (WT) CDK2 start->construct transduce Transduce & Select Stable Cell Lines construct->transduce treat Treat Cells: - Parental - WT CDK2 - Mutant CDK2 with Vehicle or this compound transduce->treat analyze Analyze Phenotype & Protein Levels treat->analyze wb Western Blot: - Endogenous CDK2 - Tagged CDK2 analyze->wb Biochemical fcm Flow Cytometry: Cell Cycle Analysis analyze->fcm Phenotypic end Conclusion: Confirm On-Target Effect wb->end fcm->end

Caption: Experimental workflow for a rescue experiment to validate on-target effects.

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On_Target_Validation_Logic cluster_controls Validation & Controls Degrader This compound Ternary_Complex CDK2 :: Degrader :: CRBN (Ternary Complex) Degrader->Ternary_Complex Ubiquitination CDK2 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome CDK2_Loss Loss of CDK2 Protein Proteasome->CDK2_Loss Phenotype Cellular Phenotype (e.g., G1 Arrest) CDK2_Loss->Phenotype Resistant_Mutant Resistant Mutant CDK2 (Rescue Experiment) Resistant_Mutant->Ternary_Complex Blocks Formation Resistant_Mutant->Phenotype Rescues CRBN_KO CRBN Knockout (E3 Ligase Null) CRBN_KO->Ternary_Complex Prevents Formation Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG132) Proteasome_Inhibitor->Proteasome Inhibits Function

Caption: Logical framework for validating the on-target mechanism of this compound.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for CDK2 Degrader 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent research compounds like CDK2 degrader 1 is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. As a novel compound in the field of targeted protein degradation, specific disposal protocols may not be widely published. However, by adhering to established best practices for the disposal of hazardous research chemicals, personnel can effectively minimize risks to themselves and the environment.

The following guidelines provide a comprehensive, step-by-step approach to the proper disposal of this compound and associated contaminated materials. It is crucial to consult the specific Safety Data Sheet (SDS) for the particular CDK2 degrader in use and to follow all institutional and local regulations for hazardous waste disposal.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is essential to be familiar with its potential hazards. While a specific SDS for a compound generically named "this compound" is not available, related targeted protein degraders are potent molecules designed to interact with cellular machinery. Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves.

  • Lab Coat: A lab coat is necessary to protect from skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory.

Engineering Controls:

  • Work with the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].

Hygiene Practices:

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Step-by-Step Disposal Procedures

The disposal of this compound and any materials that have come into contact with it must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash[2].

1. Waste Segregation: Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure proper disposal. All materials contaminated with this compound must be segregated from general laboratory waste[3][4]. This includes:

  • Unused or expired this compound.

  • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).

  • Empty vials that once contained the compound.

  • Solvents and solutions containing this compound.

2. Waste Containment: Use appropriate, clearly labeled containers for waste collection. The choice of container is crucial for safety and compliance[5].

  • Solid Waste:

    • Collect all contaminated solid materials in a clearly labeled, leak-proof hazardous waste container[2].

    • The container should be marked with "Hazardous Chemical Waste" and the specific name of the compound ("this compound") and any other chemical constituents.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container[2].

    • Use containers that are chemically compatible with the waste being collected (plastic is often preferred)[5].

    • Never mix incompatible waste streams. For example, do not mix oxidizing acids with organic chemicals[6].

  • Sharps Waste:

    • Chemically contaminated sharps, such as needles and blades, should be collected in a puncture-proof container clearly labeled as hazardous chemical waste[4][6].

3. Storage of Waste: Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by your institution's environmental health and safety department[5].

  • Store waste containers in a designated, secure area away from general laboratory traffic[2].

  • The storage area must be well-ventilated and have secondary containment to prevent spills[2][3].

  • Keep waste containers securely closed except when adding waste[5].

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA[5]. For acutely toxic waste (P-listed), the limit is one quart of liquid or one kilogram of solid[5].

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste[2].

  • Provide the EHS department with a complete and accurate list of the waste contents.

  • Follow all institutional and local regulations for hazardous waste disposal[2][3].

Spill Response Procedures

In the event of a spill, immediate action is required to contain the area and prevent exposure[2].

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary[2].

  • Isolate: Restrict access to the spill area[2].

  • Protect: Don appropriate PPE, including respiratory protection if the spill generates dust or aerosols[2].

  • Contain and Clean: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill. Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container[2][6]. For larger spills, contact your institution's EHS department immediately.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by regulatory guidelines.

ParameterLimitRegulatory Context
Maximum Hazardous Waste in SAA55 gallonsFederal and State regulations for Satellite Accumulation Areas[5].
Maximum Acutely Toxic (P-list) Waste in SAA1 quart (liquid) or 1 kg (solid)Regulations for acutely toxic chemicals[5].
Maximum Storage Time in SAA12 months (if accumulation limits are not exceeded)Hazardous waste storage time limits[5].

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Generation of Waste (Unused compound, contaminated labware) B Segregate Waste (Solid, Liquid, Sharps) A->B C Contain Waste in Labeled, Chemically Compatible Containers B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) D->E F Schedule Waste Pickup E->F G EHS Collects Waste F->G H Final Disposal via Licensed Facility G->H

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.